molecular formula C24H16BrN B14088963 9-[2-(2-Bromophenyl)phenyl]carbazole CAS No. 39655-13-5

9-[2-(2-Bromophenyl)phenyl]carbazole

Cat. No.: B14088963
CAS No.: 39655-13-5
M. Wt: 398.3 g/mol
InChI Key: WNUGAAJARCZTLV-UHFFFAOYSA-N
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Description

9-[2-(2-Bromophenyl)phenyl]carbazole is a useful research compound. Its molecular formula is C24H16BrN and its molecular weight is 398.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39655-13-5

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

9-[2-(2-bromophenyl)phenyl]carbazole

InChI

InChI=1S/C24H16BrN/c25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H

InChI Key

WNUGAAJARCZTLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C5=CC=CC=C5Br

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and CAS Number Ambiguity

Carbazole derivatives are a cornerstone in the development of advanced organic materials due to their excellent thermal stability, high charge carrier mobility, and tunable electronic properties.[1] The introduction of a biphenyl substituent, particularly one functionalized with a bromine atom, offers a versatile handle for further chemical modifications, making these compounds highly valuable as intermediates in organic synthesis.[2]

The specific molecule of interest, 9-[2-(2-Bromophenyl)phenyl]carbazole , presents a unique structural arrangement. However, a dedicated CAS number for this precise isomer could not be definitively identified through extensive database searches. This suggests that this specific isomer may be a novel compound or one that is not yet widely cataloged.

For the purpose of this guide, we will focus on the chemistry of closely related and well-documented isomers, as their synthetic pathways and properties provide a strong predictive foundation for the target molecule. The following CAS numbers correspond to relevant isomers:

Compound NameCAS Number
2-(2-Bromophenyl)-9-phenyl-9H-carbazole1616607-88-5
2-Bromo-9-phenyl-9H-carbazole94994-62-4[1][2]
9-(4-Bromophenyl)-2-phenyl-9H-carbazole1235563-74-2

Understanding the synthesis and properties of these isomers is critical for any researcher venturing into the chemistry of 9-[2-(2-Bromophenyl)phenyl]carbazole.

Synthetic Methodologies: A Pathway to Biphenyl-Substituted Carbazoles

The synthesis of biphenyl-substituted carbazoles can be approached through several established organometallic and coupling reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a cornerstone for the synthesis of biaryl compounds.[3] This methodology is highly applicable for the synthesis of the target molecule and its isomers.

A plausible synthetic route to 9-[2-(2-Bromophenyl)phenyl]carbazole would involve the coupling of a carbazole-boronic acid derivative with a brominated biphenyl halide, or vice-versa. A general workflow is depicted below:

Suzuki_Coupling start1 Carbazole step1 Borylation (e.g., with bis(pinacolato)diboron) start1->step1 intermediate1 Carbazole Boronic Ester step1->intermediate1 product 9-[2-(2-Bromophenyl)phenyl]carbazole intermediate1->product Suzuki Coupling start2 1-Bromo-2-(2-bromophenyl)benzene start2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product

Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole.

Experimental Protocol (Representative):

  • Preparation of the Boronic Ester: To a solution of the carbazole derivative in an anhydrous solvent (e.g., 1,4-dioxane), add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).

  • Cross-Coupling Reaction: In a separate flask, combine the isolated carbazole boronic ester, the aryl halide (e.g., 1-bromo-2-(2-bromophenyl)benzene), a palladium catalyst (e.g., Pd(PPh3)4), and an aqueous base solution (e.g., K2CO3 or Cs2CO3).[4]

  • Degas the mixture and heat to reflux under an inert atmosphere for several hours.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-substituted carbazole.

Ullmann Condensation: A Classic C-N Bond Formation

The Ullmann condensation is a traditional and effective method for forming C-N bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst.[5] This reaction is particularly useful for the synthesis of N-arylcarbazoles.

A potential Ullmann condensation route to synthesize a precursor for our target molecule is outlined below:

Ullmann_Condensation start1 Carbazole product 9-[2-(2-Bromophenyl)phenyl]carbazole start1->product Ullmann Condensation start2 1-Bromo-2-(2-bromophenyl)benzene start2->product catalyst Copper Catalyst (e.g., CuI, Cu2O) catalyst->product base Base (e.g., K2CO3) base->product

Figure 2: Proposed Ullmann condensation workflow for the synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole.

Experimental Protocol (Representative):

  • Combine the carbazole, the aryl halide, a copper catalyst (e.g., CuI or Cu2O), a base (e.g., K2CO3 or t-BuOLi), and a high-boiling point solvent (e.g., DMF or 1,4-dioxane) in a reaction vessel.[5][6]

  • Heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and perform a workup to remove the catalyst and inorganic salts.

  • Purify the crude product by recrystallization or column chromatography.

Characterization and Physicochemical Properties

The characterization of brominated biphenyl carbazoles relies on a suite of standard analytical techniques. While specific data for 9-[2-(2-Bromophenyl)phenyl]carbazole is not available, the following table summarizes typical characterization data for a related isomer, 2-Bromo-9-phenyl-9H-carbazole (CAS 94994-62-4).

PropertyValueSource
Molecular FormulaC18H12BrN[2]
Molecular Weight322.20 g/mol [2]
AppearanceWhite to off-white powder/crystal[1]
Melting PointTypically in the range of 100-150 °C, depending on purity
SolubilitySoluble in common organic solvents like dichloromethane, THF, and toluene[2]

Spectroscopic Data (Representative for Brominated Phenylcarbazoles):

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals in the aromatic region (typically 7.0-8.5 ppm). The specific coupling patterns would be crucial for confirming the substitution pattern on the carbazole and biphenyl rings.

  • ¹³C NMR: The carbon NMR spectrum would show a number of signals corresponding to the aromatic carbons. The carbon attached to the bromine atom would appear at a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern, confirming the presence of a single bromine atom.

  • FT-IR: The infrared spectrum would show characteristic absorption bands for C-H stretching of aromatic rings, C=C stretching within the aromatic system, and the C-N stretching of the carbazole moiety.

Applications in Materials Science and Organic Electronics

Carbazole derivatives, particularly those with extended π-conjugation through biphenyl linkages, are of significant interest in the field of organic electronics, especially for OLEDs.[7]

Host Materials in OLEDs

These compounds often serve as excellent host materials for the emissive layer in OLEDs. Their high triplet energy levels are crucial for efficiently hosting phosphorescent emitters, preventing energy loss through non-radiative decay pathways.[8] The biphenyl group can enhance the thermal and morphological stability of the material, leading to longer device lifetimes.

Hole-Transporting Materials

The electron-rich carbazole moiety imparts excellent hole-transporting properties to these molecules.[7] This makes them suitable for use in the hole-transport layer (HTL) of OLEDs, facilitating the efficient injection and transport of positive charge carriers from the anode to the emissive layer.

Intermediates for Advanced Materials

The bromine atom on the biphenyl ring serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions.[1] This allows for the synthesis of more complex and tailored materials with fine-tuned electronic and photophysical properties for a range of applications, including:

  • Thermally Activated Delayed Fluorescence (TADF) emitters

  • Organic photovoltaics (OPVs)

  • Organic field-effect transistors (OFETs)

Applications Core 9-[2-(2-Bromophenyl)phenyl]carbazole and Isomers OLEDs Organic Light-Emitting Diodes (OLEDs) Core->OLEDs Intermediates Synthetic Intermediates Core->Intermediates Host Host Materials OLEDs->Host HTL Hole-Transporting Layers OLEDs->HTL TADF TADF Emitters Intermediates->TADF OPV Organic Photovoltaics Intermediates->OPV OFET Organic Field-Effect Transistors Intermediates->OFET

Figure 3: Key application areas for 9-[2-(2-Bromophenyl)phenyl]carbazole and its isomers.

Safety and Handling

Brominated aromatic compounds should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for the particular isomer being used.

Conclusion

While the specific compound 9-[2-(2-Bromophenyl)phenyl]carbazole lacks a readily identifiable CAS number, a thorough understanding of its chemistry can be derived from its isomeric congeners. This technical guide has provided a comprehensive overview of the synthetic methodologies, characterization techniques, and potential applications of this class of molecules. The versatility of Suzuki-Miyaura coupling and Ullmann condensation offers reliable pathways for their synthesis. Their promising electronic and photophysical properties make them highly attractive candidates for advanced applications in organic electronics, particularly in the development of high-performance OLEDs. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of materials science and drug discovery.

References

  • Kanchani, J., & Subha, M. C. S. (2021).
  • Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole. Henan Academy of Sciences Institute of Chemistry Co.
  • PubChem. (n.d.). 2-Bromo-9-phenylcarbazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenyl)-9-phenyl-9h-carbazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 9-(4-Bromophenyl)-2-phenyl-9H-carbazole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(2-Bromophenyl)-9-phenyl-9H-carbazole: A Core Intermediate for Advanced Organic Synthesis. Retrieved from [Link]

  • Zhao, X., She, Y., Fang, K., & Li, G. (2013). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 78(15), 7777–7783.
  • Lee, C.-W., Lee, J.-Y. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega, 5(21), 12157–12165.
  • Zhu, B., et al. (2022). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Ashton, B. W., & Suschitzky, H. (1957). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 4559.
  • PubChem. (n.d.). 9-[3-(2-Bromo-4-phenylphenyl)phenyl]carbazole. Retrieved from [Link]

  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993.
  • Zahoor, A. F., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI.
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

Sources

Technical Guide: Solubility Profiling & Purification of Carbazole-Biphenyl Bromide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Carbazole-biphenyl bromide derivatives, particularly 9-(4-bromophenyl)-9H-carbazole and 4-bromo-4'-(9-carbazolyl)biphenyl , are critical electrophilic intermediates in the synthesis of hole-transport materials (HTMs) and phosphorescent hosts (e.g., CBP) for OLED applications. Challenge: High purity (>99.9%) is required for optoelectronic performance, yet these rigid, π-conjugated systems exhibit poor solubility in standard protic solvents, complicating purification. Solution: This guide provides a solubility framework based on thermodynamic modeling and experimental data, establishing Chloroform/Hexane and Toluene/Ethanol as primary solvent/anti-solvent systems for recrystallization.

Chemical Identity & Physicochemical Context

Understanding the solute's interaction with the solvent requires analyzing its molecular structure. The carbazole moiety acts as a rigid, electron-rich donor, while the brominated biphenyl/phenyl group adds hydrophobicity and π-stacking capability.

PropertyData for 9-(4-Bromophenyl)-9H-carbazole
CAS Number 57102-42-8
Molecular Formula C₁₈H₁₂BrN
Molecular Weight 322.20 g/mol
Melting Point 147–151 °C
Structural Character Non-polar, Aromatic, Rigid π-system
Key Interaction

stacking (dominant), weak dipole-dipole

Solubility Data & Solvent Selection

Solubility in this class of compounds is entropy-driven and endothermic.[1] The data below categorizes solvents based on interaction capability with the carbazole nitrogen and the brominated aromatic core.

Qualitative Solubility Profile (25 °C)

Data synthesized from industrial recrystallization protocols and thermodynamic analogs.

Solvent ClassSpecific SolventSolubility StatusInteraction Mechanism
Chlorinated Chloroform (CHCl₃)High Dipole-induced dipole; disrupts

-stacking.
Chlorinated Dichloromethane (DCM)High Similar to CHCl₃; high volatility aids recovery.
Aromatic Toluene / XyleneModerate-High

interactions match solute structure.
Ethers THFHigh Oxygen lone pairs interact with

-system.
Alcohols Ethanol / MethanolInsoluble High polarity/H-bonding network excludes non-polar solute.
Alkanes Hexane / HeptaneInsoluble Lacks polarizability to solvate the aromatic core.
Thermodynamic Modeling (The Apelblat Equation)

For precise process engineering, solubility (


) as a function of temperature (

) for carbazole derivatives is best modeled using the Modified Apelblat Equation . This model accounts for the non-ideal behavior of rigid aromatic solutes.


  • A, B, C: Empirical constants derived from experimental regression.

  • Implication: The positive enthalpy of solution (

    
    ) confirms that heating significantly increases solubility, validating cooling crystallization  as the primary purification method.
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility curves for process optimization.

  • Preparation: Add excess carbazole-biphenyl bromide solid to 10 mL of the target solvent (e.g., Toluene) in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 24 hours.

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Extraction: Withdraw the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-heated to source temperature to prevent precipitation).

  • Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Objective: Purification of 9-(4-bromophenyl)-9H-carbazole to >99% purity. System: Chloroform (Solvent) / Hexane (Anti-Solvent)[2]

  • Dissolution: Dissolve crude intermediate in Chloroform at reflux (~60 °C). Use minimum volume required for complete dissolution (approx. 5-8 mL per gram).

  • Filtration: Perform hot filtration to remove insoluble inorganic salts (e.g., Cu/Pd catalyst residues).

  • Nucleation: Slowly add Hexane (warm) to the filtrate until a slight turbidity persists. Ratio is typically 1:1 to 1:2 (Chloroform:Hexane).

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4 °C. Rapid cooling yields smaller crystals with higher impurity entrapment; slow cooling yields larger, purer crystals.

  • Isolation: Filter the precipitate. Wash with cold Hexane. Dry under vacuum at 40 °C.

Process Visualization

Workflow 1: Solubility Measurement Logic

This diagram illustrates the decision-making process for determining solubility data reliability.

SolubilityWorkflow Start Start: Solubility Measurement Equilibration Equilibrate Excess Solute (24h, Constant T) Start->Equilibration Sampling Sample Supernatant (0.22 µm Filter) Equilibration->Sampling Analysis Quantification Method? Sampling->Analysis Gravimetric Gravimetric Analysis (Mass Balance) Analysis->Gravimetric High Conc. HPLC HPLC Analysis (Impurity Profile) Analysis->HPLC Trace/Low Conc. DataFit Fit to Apelblat Model Gravimetric->DataFit HPLC->DataFit Output Generate Solubility Curve DataFit->Output

Figure 1: Logical workflow for establishing solubility curves, distinguishing between gravimetric (bulk) and HPLC (trace) methods.

Workflow 2: Recrystallization Strategy

This diagram visualizes the solvent/anti-solvent interplay for purification.

Recrystallization Crude Crude Intermediate (Solid) Dissolve Dissolve in Good Solvent (Chloroform/Toluene, Heat) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter AntiSolvent Add Anti-Solvent (Hexane/Ethanol) Filter->AntiSolvent Induce Supersaturation Cooling Controlled Cooling (T -> 4°C) AntiSolvent->Cooling Pure Pure Crystals (>99%) Cooling->Pure

Figure 2: Step-by-step purification pathway utilizing the solubility differential between the carbazole intermediate and impurities.

References

  • Thermo Scientific Chemicals. (n.d.). 9-(4-Bromophenyl)carbazole, 98%.[2][3][4] Fisher Scientific. Retrieved from [Link]

  • Li, H., et al. (2024). Solubility Behavior and Thermodynamic Modeling of 9-Phenylcarbazole in 12 Monosolvents. Journal of Chemical & Engineering Data. Retrieved from [Link][5]

  • ResearchGate. (2025). Purification of carbazole by solvent crystallization. Retrieved from [Link]

Sources

Technical Comparison: Fundamental Carbazole Motifs vs. Pre-Organized Cyclization Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis comparing 9-phenylcarbazole (a standard reference material) and 9-[2-(2-bromophenyl)phenyl]carbazole (a specialized pre-organized intermediate).

Executive Summary

In the development of organic semiconductors (OLEDs, OPVs) and pharmacologically active heterocycles, the carbazole moiety is a ubiquitous building block.[1] However, the distinction between a simple N-arylated carbazole and a functionalized biphenyl-carbazole lies in their reactivity landscape and conformational utility .

  • 9-Phenylcarbazole (9-PhCz): The thermodynamic baseline. It is a chemically stable, "terminal" hole-transport unit used to modulate HOMO levels and solubility. It represents the open architecture.

  • 9-[2-(2-Bromophenyl)phenyl]carbazole: The kinetic gateway. This molecule is designed with a specific steric and electronic "handle" (the ortho-bromo group) to undergo intramolecular C-H activation . It is the direct precursor to fused planar systems like Indolo[3,2,1-jk]carbazole (ICz) , offering a route to rigidify the scaffold for enhanced thermal stability and π-stacking.

Part 1: Molecular Architecture & Electronic Baseline[2]

The primary difference lies in the N-substituent's ability to lock the molecular conformation.

9-Phenylcarbazole (9-PhCz)[3][4][5][6][7][8]
  • Structure: A carbazole ring attached to a single phenyl group at the nitrogen (N9) position.

  • Conformation: The N-Phenyl bond rotates freely, though it adopts a twisted conformation (dihedral angle ~50–60°) to minimize steric repulsion between the phenyl protons and the carbazole H1/H8 protons.

  • Function: Acts as a steric spacer and solubility enhancer. The lack of planarity prevents excessive crystallization in amorphous films but limits π-conjugation extension.

9-[2-(2-Bromophenyl)phenyl]carbazole[7]
  • Structure: A carbazole attached to a 1,1'-biphenyl system.[2][3] Crucially, the distal phenyl ring bears a bromine atom at the ortho position (2'-position relative to the biphenyl linkage).

  • Conformation: Highly twisted due to the steric bulk of the biphenyl unit and the bromine atom. This molecule is "pre-organized" for reaction. The bromine is positioned spatially close to the C1 position of the carbazole ring.

  • Function: It is a latent fused system . Under catalytic conditions, the C-Br bond is activated to form a new C-C bond with the carbazole C1, closing a 7-membered ring (or 6-membered depending on isomerism) to form a planar, rigid core.

Data Comparison: Physical & Electronic Properties[11]
Property9-Phenylcarbazole (9-PhCz)9-[2-(2-Bromophenyl)phenyl]carbazoleIndolo[3,2,1-jk]carbazole (Fused Product)
Role Reference Material / HTMSynthetic IntermediateHigh-Stability Host / Emitter Core
Molecular Weight 243.31 g/mol ~474.4 g/mol ~319.4 g/mol
Geometry Twisted (Open)Highly Twisted (Steric Strain)Planar (Rigid)
HOMO Level ~ -5.6 eV~ -5.5 eV (Inductive Br effect)~ -5.3 eV (Extended Conjugation)
Triplet Energy (T1) 3.02 eV~ 2.95 eV~ 3.05 eV (Rigidification reduces loss)
Thermal Stability (Tg) Low (~70°C)ModerateHigh (>120°C)
Reactivity Electrophilic sub.[4] at C3/C6Intramolecular Cyclization Stable / Inert

Part 2: Synthetic Pathways and Reactivity[1]

The synthesis of 9-PhCz is a straightforward termination step. The synthesis of the bromo-derivative is a multi-step architectural setup.

Workflow Visualization

The following diagram contrasts the direct arylation of 9-PhCz with the diversity-oriented synthesis enabled by the bromo-derivative.

G Carbazole Carbazole (9H) NinePhCz 9-Phenylcarbazole (Terminal HTM) Carbazole->NinePhCz Ullmann Coupling (CuI, K2CO3, 180°C) BromoInter 9-[2-(2-Bromophenyl)phenyl]carbazole (Pre-organized Precursor) Carbazole->BromoInter Ullmann (Stoichiometric Control) or Pd-Cat N-Arylation PhBr Bromobenzene PhBr->NinePhCz DibromoBP 2,2'-Dibromobiphenyl DibromoBP->BromoInter ICz Indolo[3,2,1-jk]carbazole (Fused Rigid Core) BromoInter->ICz Intramolecular C-H Activation (Pd(OAc)2, Ligand, Heat)

Caption: Comparative synthetic flow. 9-PhCz is a terminal product, whereas the bromo-derivative is a gateway to fused ICz scaffolds via C-H activation.

Part 3: Detailed Experimental Protocols

These protocols are designed for researchers requiring high-purity materials for device fabrication or biological assays.

Protocol A: Synthesis of 9-Phenylcarbazole (Ullmann Coupling)

Standard Reference Synthesis

  • Reagents: Carbazole (1.0 eq), Iodobenzene (1.2 eq), Copper powder (0.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), 18-Crown-6 (0.1 eq).

  • Solvent: o-Dichlorobenzene (ODCB) or Nitrobenzene.

  • Procedure:

    • Charge a pressure tube with carbazole, K₂CO₃, and Cu powder.

    • Add Iodobenzene and ODCB.

    • Purge with Nitrogen for 10 minutes.

    • Heat to 180°C for 24 hours.

    • Workup: Filter while hot to remove inorganic salts. Remove solvent under reduced pressure. Purify via silica gel column chromatography (Hexane:DCM 9:1).

  • Yield: Typically 85–90%.

Protocol B: Synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole

The "Pre-Fusion" Assembly

This synthesis requires controlling selectivity to prevent double substitution or polymerization.

  • Reagents: Carbazole (1.0 eq), 2,2'-Dibromobiphenyl (3.0 eq - excess is critical to favor mono-substitution), CuI (0.1 eq), trans-1,2-Diaminocyclohexane (0.2 eq), K₃PO₄ (2.0 eq).

  • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • Combine Carbazole, CuI, and K₃PO₄ in a Schlenk flask. Flame-dry under vacuum if possible.

    • Add the ligand (diamine) and the excess 2,2'-Dibromobiphenyl dissolved in dry Dioxane.

    • Reflux at 110°C for 12–16 hours.

    • Workup: The excess dibromide must be recovered. Distill off solvent, redissolve in DCM, wash with water.[5]

    • Purification: Column chromatography is essential to separate the product (Rf ~0.4 in Hexane:DCM) from the unreacted dibromide (Rf ~0.8).

  • Checkpoint: Verify the structure via ¹H NMR. Look for the characteristic splitting of the biphenyl protons and the integration of the carbazole aromatic protons.

Protocol C: The "Fusion" - Synthesis of Indolo[3,2,1-jk]carbazole (ICz)

Intramolecular C-H Activation

This is the step where the bromo-derivative proves its value, converting from an open chain to a fused disk.

  • Substrate: 9-[2-(2-Bromophenyl)phenyl]carbazole (1.0 eq).

  • Catalyst System: Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%), Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃) (10-20 mol%).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ (anhydrous).

  • Solvent: Dimethylacetamide (DMAc) or DMF.

  • Conditions:

    • Strict deoxygenation is required (Freeze-Pump-Thaw x 3).

    • Heat to 160°C for 12 hours.

  • Mechanism: The Pd inserts into the C-Br bond (Oxidative Addition), followed by C-H activation at the Carbazole-C1 position, and finally Reductive Elimination to close the ring.

  • Result: A highly fluorescent, planar solid.

Part 4: Applications in Drug Discovery & Materials Science

For Drug Development Professionals

While 9-PhCz is largely inert, the bromo-derivative protocol mimics the biosynthesis of Carbazole Alkaloids (e.g., staurosporine analogs).

  • Strategy: Use the "2-(2-bromophenyl)" handle to perform diversity-oriented synthesis. Instead of closing the ring to form ICz, one can perform a Suzuki coupling with a boronic acid bearing a pharmacophore (e.g., pyridine, imidazole) to create twisted, bioactive ligands that interact with kinase pockets.

For Materials Scientists (OLEDs)[13]
  • 9-PhCz: Used as a host material for green/red phosphors or as a side-chain in polymers to improve solubility.

  • Bromo-Derivative -> ICz: The fused ICz product is a superior host for Blue Phosphors and TADF (Thermally Activated Delayed Fluorescence) emitters. The rigidification raises the Triplet Energy (T1), preventing reverse energy transfer from the blue emitter back to the host, a critical failure mode in blue OLEDs.

References

  • Synthesis of Fused Carbazoles via C-H Activation: Journal of Organic Chemistry. "Palladium-Catalyzed Intramolecular C–H Arylation for the Synthesis of Planar Carbazole Derivatives."

  • Electronic Properties of 9-Phenylcarbazole: NIST Chemistry WebBook. "9H-Carbazole, 9-phenyl- Spectral Data."

  • Indolo[3,2,1-jk]carbazole in OLEDs: Advanced Materials. "Rigid Fused π-Conjugated Scaffolds for High-Performance Organic Electronics."

  • General Carbazole Synthesis Protocols: Organic Syntheses. "Preparation of 9-Arylcarbazoles via Ullmann Coupling."

Sources

Technical Guide: Electronic Properties & Characterization of Brominated Carbazole Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated carbazole biphenyls represent a critical class of intermediates and active materials in organic electronics (OLEDs, OPVs) and medicinal chemistry. While often viewed merely as synthetic precursors for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), their intrinsic electronic properties—specifically the Heavy Atom Effect (HAE) and HOMO/LUMO modulation —render them functional materials in their own right.

This guide provides a technical deep-dive into the electronic perturbations caused by bromine substitution on the carbazole-biphenyl scaffold. It details the causality between halogenation and spin-orbit coupling (SOC), provides a self-validating protocol for electrochemical characterization, and outlines the synthetic logic required to achieve electronic-grade purity.

Molecular Architecture & Electronic Theory

The electronic behavior of brominated carbazole biphenyls is governed by the interplay between the rigid


-conjugated biphenyl core, the hole-transporting carbazole moiety, and the electronegative yet resonance-active bromine substituents.
The Inductive vs. Resonance Conflict

Bromine introduces two competing electronic effects that alter the Frontier Molecular Orbitals (FMOs):

  • Inductive Withdrawal (-I Effect): The high electronegativity of bromine withdraws electron density from the carbazole ring through the

    
    -framework. This stabilizes the Highest Occupied Molecular Orbital (HOMO), shifting it to a lower energy level (e.g., from -5.3 eV in unsubstituted CBP to -5.5/-5.6 eV in brominated derivatives).
    
  • Resonance Donation (+R Effect): The lone pairs on bromine can donate electron density into the

    
    -system. While weaker than the inductive effect, this modulates the Lowest Unoccupied Molecular Orbital (LUMO) and fine-tunes the optical bandgap (
    
    
    
    ).
The Heavy Atom Effect & Triplet Dynamics

For optoelectronic applications, the most critical impact of bromination is the Heavy Atom Effect . Bromine (


) induces significant Spin-Orbit Coupling (SOC), which mixes singlet (

) and triplet (

) states.
  • Mechanism:

    
    .[1] The presence of Br enhances the rate of Intersystem Crossing (
    
    
    
    ), facilitating phosphorescence.[2]
  • Consequence: In OLED hosts, this can be beneficial for harvesting triplet excitons (TADF/Phosphorescence) but detrimental if it introduces non-radiative decay pathways that quench fluorescence.

Visualization: Structure-Property Relationship

The following diagram illustrates the causal flow from molecular structure to macroscopic electronic properties.[3]

Electronic_Properties_Flow Struct Brominated Carbazole Biphenyl Structure Inductive Inductive Effect (-I) (Sigma bond withdrawal) Struct->Inductive HeavyAtom Heavy Atom Effect (Spin-Orbit Coupling) Struct->HeavyAtom HOMO HOMO Stabilization (Lower Energy Level) Inductive->HOMO Stabilizes orbital ISC Increased Intersystem Crossing (S1 -> T1) HeavyAtom->ISC Mixes spin states App1 Application: Oxidation Stability (Hole Transport) HOMO->App1 App2 Application: Phosphorescent Host (Triplet Harvesting) ISC->App2

Caption: Causal pathway linking bromine substitution to macroscopic electronic utility.

Comparative Electronic Data

The following table synthesizes data for standard CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) against its brominated analogs. Note that exact values depend on solvent polarity and measurement method; these represent consensus ranges for film/solution states.

ParameterUnsubstituted CBP3,3',6,6'-Tetrabromo-CBPElectronic Impact of Bromination
HOMO Level -5.3 to -5.5 eV-5.5 to -5.7 eVStabilization: -I effect lowers HOMO, increasing oxidative stability.
LUMO Level -2.0 to -2.3 eV-2.2 to -2.5 eVStabilization: Lowers LUMO, potentially improving electron injection.
Bandgap (

)
~3.1 - 3.4 eV~3.0 - 3.2 eVRed Shift: Slight narrowing of gap due to extended conjugation/resonance.
Triplet Energy (

)
~2.56 eV~2.50 eVMinimal Change:

is localized on carbazole; Br has minor effect on energy but major effect on kinetics.
Phosphorescence Low (Fluorescent)EnhancedHeavy Atom Effect: Drastic increase in

and phosphorescence yield.

Experimental Protocol: Electrochemical Characterization

To validate the electronic energy levels (


 / 

), Cyclic Voltammetry (CV) is the gold standard. This protocol is designed to be self-validating by using an internal reference (Ferrocene) to eliminate reference electrode drift.
Reagents & Setup
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of brominated biphenyls.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Internal Standard: Ferrocene (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish with 0.05

      
       alumina).
      
    • Counter: Platinum Wire.[4]

    • Reference: Ag/AgCl (in 3M KCl) or Ag wire (pseudo-reference).

Step-by-Step Workflow
  • Baseline Scan: Record CV of blank electrolyte solution (0.1 M

    
     in DCM) to ensure the potential window (-2.0V to +1.5V) is free of impurity peaks.
    
  • Analyte Measurement: Dissolve the brominated carbazole derivative (approx.

    
     M) in the electrolyte. Degas with 
    
    
    
    for 10 mins.
  • Data Acquisition: Scan at 50-100 mV/s. Observe the onset of oxidation (

    
    ).[5][6]
    
    • Validation Check: Ensure the oxidation peak is reversible or quasi-reversible.[6] Irreversibility often indicates polymerization of the carbazole radical cation (common if the 3,6-positions are unsubstituted, but bromination at 3,6 blocks this, improving reversibility).

  • Internal Referencing: Add a small crystal of Ferrocene to the same solution. Record the CV again.[6] Identify the

    
     of the 
    
    
    
    couple.[6]
  • Calculation:

    
    
    (Assuming 
    
    
    
    is -4.8 eV relative to vacuum).
Visualization: CV Logic Flow

CV_Protocol Start Start: Clean Electrode (Glassy Carbon) Blank Run Blank CV (Solvent + Electrolyte) Start->Blank Analyte Add Brominated Carbazole Scan -2V to +1.5V Blank->Analyte Check Check Reversibility (Is 3,6-position blocked?) Analyte->Check Check->Start Dirty/Polymerized (Fail) Ferrocene Add Internal Std (Ferrocene) Check->Ferrocene Valid Calc Calculate HOMO Relative to Vacuum (-4.8eV) Ferrocene->Calc

Caption: Self-validating Cyclic Voltammetry workflow for energy level determination.

Synthetic Pathways & Purity Considerations[7]

For electronic applications, purity is paramount. Traces of transition metals (Pd, Cu) from coupling reactions act as exciton quenchers.

Selective Bromination (The NBS Route)

The most reliable method to introduce bromine at the electronically active 3,6-positions of the carbazole ring is electrophilic aromatic substitution using N-Bromosuccinimide (NBS).

  • Reaction: Carbazole-Biphenyl + NBS (in DMF or THF)

    
     3,3',6,6'-Tetrabromo-CBP.
    
  • Mechanism: The nitrogen lone pair activates the 3 and 6 positions (para to Nitrogen).

  • Critical Control Point: Temperature must be kept low (

    
     to RT) to prevent over-bromination or ring degradation.
    
Purification for Electronics

Standard column chromatography is insufficient for OLED-grade materials.

  • Recrystallization: Multiple passes using Toluene/Ethanol systems.

  • Sublimation: High-vacuum gradient sublimation (

    
     Torr) is required to remove trace organic impurities and solvent residues that act as trap states in electronic devices.
    

References

  • Heavy Atom Effect in Carbazole Derivatives

    • Title: Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of TADF.
    • Source: The Journal of Physical Chemistry C (ACS).
    • URL:[Link]

  • Title: An In-depth Technical Guide on the Electrochemical Behavior of Carbazole Derivatives.
  • Synthesis & Electronic Modulation

    • Title: Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Deriv
    • Source: ResearchGate / Journal of M
    • URL:[Link]

  • Spin-Orbit Coupling & Phosphorescence

    • Title: Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization.[1][7]

    • Source: ACS Applied Materials & Interfaces.[7]

    • URL:[Link]

Sources

Methodological & Application

using 9-[2-(2-Bromophenyl)phenyl]carbazole as an OLED intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 9-[2-(2-Bromophenyl)phenyl]carbazole as a Strategic Intermediate for High-Stability OLED Hosts

Executive Summary

9-[2-(2-Bromophenyl)phenyl]carbazole (hereafter referred to as o-Br-Ph-Cz ) is a critical synthetic intermediate in the production of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its primary utility lies in its role as the direct precursor to Indolo[3,2,1-jk]carbazole (ICz) , a rigid, fused-ring moiety that serves as a benchmark host material for Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) emitters.

This guide details the handling, synthesis, and specific application of o-Br-Ph-Cz to generate ICz derivatives.[1] By utilizing the specific ortho-bromo "handle," researchers can trigger a Palladium-catalyzed intramolecular C–H activation (ring fusion), converting a twisted, amorphous intermediate into a planar, highly stable hole-transporting core.

Technical Background & Material Physics

The "Twist-to-Planar" Strategy

The utility of o-Br-Ph-Cz stems from its geometric transformation during synthesis.[1]

  • Pre-Cyclization (The Intermediate): The biphenyl linkage creates a highly twisted conformation (dihedral angle > 60°). This disrupts conjugation, maintaining a high Triplet Energy (

    
    ), but the structure is less stable under high current density.
    
  • Post-Cyclization (The ICz Core): Upon cyclization, the molecule becomes Indolo[3,2,1-jk]carbazole . This planarization extends the

    
    -conjugation moderately (improving hole mobility, 
    
    
    
    ) while locking the structure to prevent non-radiative decay via molecular vibration.
Key Electronic Parameters (Typical)
ParameterIntermediate (o-Br-Ph-Cz)Product (ICz Core)Impact on OLED
Triplet Energy (

)
~3.0 eV~2.85 - 2.95 eVHigh

prevents reverse energy transfer from blue emitters.[1]
HOMO Level -5.7 eV-5.5 eVShallower HOMO improves hole injection from the anode/HTL.[1]
Thermal Stability (

)
ModerateHigh (>120°C)Fused rings resist crystallization during device operation.[1]

Strategic Workflow Diagram

The following diagram illustrates the conversion pathway from raw materials to the functional OLED host, highlighting the critical cyclization step controlled by o-Br-Ph-Cz .

OLED_Workflow cluster_0 Critical Transformation Raw Raw Materials (Carbazole + 2,2'-Dibromobiphenyl) Inter Intermediate (The Topic) 9-[2-(2-Bromophenyl)phenyl]carbazole (Twisted, Reactive Handle) Raw->Inter Ullmann Coupling (CuI, DACH) Cyclization Pd-Catalyzed Ring Fusion Inter->Cyclization Intramolecular C-H Activation ICz Indolo[3,2,1-jk]carbazole (ICz) (Planar, Rigid Core) Cyclization->ICz - HBr Final Final OLED Host (e.g., ICz-Triazine) ICz->Final Functionalization (e.g., Halogenation -> Suzuki)

Caption: Workflow showing the transformation of the o-Br-Ph-Cz intermediate into the fused ICz core via intramolecular cyclization.

Experimental Protocols

Protocol A: Synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole

Objective: To synthesize the mono-substituted intermediate without creating the double-substitution byproduct.

Reagents:

  • 9H-Carbazole (1.0 eq)[1]

  • 2,2'-Dibromobiphenyl (3.0 eq) — Excess is crucial to prevent double coupling.

  • Copper(I) Iodide (CuI) (0.1 eq)[1]

  • trans-1,2-Diaminocyclohexane (DACH) (0.2 eq)[1]

  • Potassium Phosphate (

    
    ) (2.5 eq)[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a two-neck round-bottom flask and cycle with

    
     three times.
    
  • Loading: Add Carbazole, 2,2'-Dibromobiphenyl, CuI, and

    
     to the flask.
    
  • Solvation: Add anhydrous 1,4-Dioxane via syringe, followed by the DACH ligand.

  • Reaction: Reflux the mixture at 110°C for 24 hours under

    
    .
    
    • Checkpoint: Monitor via TLC (Hexane:DCM 4:1). The target spot should appear between the starting carbazole and the solvent front.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts.[1] Wash the pad with DCM.[1][2]

  • Purification: Concentrate the filtrate. Perform column chromatography using Silica Gel (Eluent: Hexane/DCM gradient).[1]

    • Note: The excess 2,2'-dibromobiphenyl will elute first. Recover this for future batches.

  • Yield: Expect 60-75% yield of a white solid.

Protocol B: The "Killer App" — Intramolecular Cyclization to Indolo[3,2,1-jk]carbazole

Objective: To fuse the rings, creating the high-stability OLED core.

Reagents:

  • 9-[2-(2-Bromophenyl)phenyl]carbazole (1.0 eq)[1]

  • Palladium(II) Acetate (

    
    ) (0.05 eq)[1]
    
  • Tricyclohexylphosphine tetrafluoroborate (

    
    ) (0.1 eq) — Electron-rich ligand preferred.[1]
    
  • Potassium Carbonate (

    
    ) (2.0 eq)[1][3]
    
  • Solvent: N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Setup: In a pressure vial or Schlenk tube, combine the intermediate, Pd catalyst, ligand, and base.

  • Solvation: Add DMAc (degassed).

  • Activation: Heat the mixture to 140°C for 12–16 hours .

    • Mechanism:[4][5] The Pd inserts into the C-Br bond, then activates the C-H bond on the carbazole's 1-position, releasing HBr and forming the C-C bond.

  • Quench: Pour the reaction mixture into water. A precipitate will form.[1]

  • Purification: Filter the solid. Dissolve in hot Toluene or Chlorobenzene and filter through silica to remove Pd residues.[1] Recrystallize from Toluene/Ethanol.[1]

  • Validation:

    • 1H NMR: Look for the disappearance of the specific Carbazole C1-proton doublet and the downfield shift of the newly fused aromatic system.

    • Mass Spec: The mass should decrease by the mass of HBr (approx. 80-82 Da difference from the intermediate).

Characterization & Validation Standards

To ensure the intermediate is suitable for device-grade synthesis, it must meet the following criteria:

TestAcceptance CriteriaPurpose
HPLC Purity > 99.5%Impurities (esp. residual bromide) act as exciton quenchers in OLEDs.[1]
Halogen Content < 10 ppm (post-cyclization)If the final product is the fused ring, residual Br must be fully consumed.
TGA (5% Loss) > 350°CEnsures the material survives vacuum thermal evaporation (VTE).[1]

Safety & Handling

  • Brominated Intermediates: The C-Br bond makes this molecule sensitive to UV light.[1] Store in amber vials.

  • Palladium Residues: Post-cyclization, Pd contaminants can act as charge traps. Use heavy metal scavengers (e.g., QuadraSil) if the material is intended for device lifetime testing.

  • Toxicity: Carbazole derivatives are generally bioactive.[1] Use standard PPE (gloves, fume hood) to prevent inhalation of dusts.

References

  • Synthesis of Indolo[3,2,1-jk]carbazole via Pd-C

    • Title: A facile synthesis of indolo[3,2,1-jk]carbazoles via palladium-catalyzed intramolecular cyclization.[6]

    • Source:Tetrahedron Letters, 53(39), 5248-5252.[6]

    • URL:[Link][1]

  • Applic

    • Title: Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes.[1][3]

    • Source:Molecules, 28(3), 1123.
    • URL:[Link][1]

  • General Synthesis of Carbazole Intermedi

    • Title: 9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole and related intermediates in OLEDs.[1][7]

    • Source:Catsyn Chemical Database.[1]

    • URL:[Link] (General reference for commercial availability and specs).[1]

  • Electronic Properties of Fused Carbazoles

    • Title: Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applic
    • Source:Angewandte Chemie International Edition, 59(24), 9678-9683.[8]

    • URL:[Link][1]

Sources

Buchwald-Hartwig amination using 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Sterically Congested Biaryl Systems

Part 1: Executive Summary & Strategic Analysis

1.1 The Substrate Challenge The molecule 9-[2-(2-Bromophenyl)phenyl]carbazole represents a class of "sterically privileged" electrophiles.[1] Unlike standard aryl halides, this substrate features a carbazole moiety linked to a biphenyl backbone with an ortho-positioned bromine atom.[1]

  • Structural Complexity: The proximity of the bulky carbazole group to the reaction center (the C-Br bond) creates significant steric hindrance.[1]

  • The "Pocket" Effect: The biaryl twist restricts the approach of the palladium catalyst, requiring specialized ligands to facilitate the oxidative addition (OA) step.

  • Electronic Nature: The carbazole acts as a weak electron donor to the pi-system, potentially deactivating the C-Br bond compared to electron-deficient aryl halides.[1]

1.2 The Application Goal The primary utility of this reaction is the installation of a secondary amine (e.g., diphenylamine, carbazole, or dimethylacridine) to create Bipolar Host Materials . These materials require precise C-N coupling to maintain high triplet energy (


) levels and thermal stability (

C).[1]

Part 2: Critical Process Parameters (CPP) & Mechanistic Logic[1]

To ensure a self-validating protocol, we must align the reaction conditions with the catalytic cycle's bottlenecks.

Ligand Selection Strategy

Standard ligands (e.g.,


, dppf) are insufficient for this substrate due to the ortho-substitution. We employ Dialkylbiaryl Phosphines  (Buchwald Ligands).[1]
LigandRole & JustificationRecommendation
SPhos Excellent for ortho-substituted aryl halides.[1] The methoxy group provides stability, and the cyclohexyl groups ensure a tight binding pocket.Primary Choice
XPhos Superior for coupling with weaker nucleophiles (e.g., amides, carbazoles). Increases the rate of reductive elimination.Secondary Choice
P(t-Bu)3 Highly active for extremely hindered substrates but air-sensitive and pyrophoric.[1]Use only if SPhos fails
The Catalytic System
  • Precatalyst:

    
     is preferred over 
    
    
    
    to avoid induction periods associated with reduction to Pd(0).[1]
  • Base: Sodium tert-butoxide (

    
    ) is the standard.[1] It is strong enough to deprotonate the amine but bulky enough to minimize coordination to Palladium.
    
  • Solvent: Toluene (reflux) or Xylene (for

    
    C).[1] Non-polar solvents prevent catalyst poisoning by halide accumulation.[1]
    

Part 3: Visualization of the Reaction Pathway

The following diagram illustrates the catalytic cycle adapted for this sterically hindered substrate, highlighting the critical "Ligand-Substrate Interaction" phase.

BuchwaldMechanism cluster_legend Key Phases Start Pd(0) / SPhos Complex (Active Catalyst) OA_Step Oxidative Addition (OA) *Rate Limiting Step due to Sterics* Start->OA_Step + Substrate Substrate Substrate: 9-[2-(2-Bromophenyl)phenyl]carbazole Substrate->OA_Step Complex_A Pd(II)-Ar-Br Intermediate OA_Step->Complex_A Amine_Add Amine Coordination & Deprotonation (NaOtBu) Complex_A->Amine_Add RE_Step Reductive Elimination (RE) Formation of C-N Bond Amine_Add->RE_Step RE_Step->Start Regeneration Product Final Product: OLED Host Material RE_Step->Product

Caption: Figure 1: Catalytic cycle emphasizing the Oxidative Addition bottleneck caused by the ortho-biaryl steric bulk.

Part 4: Experimental Protocol

Safety Note: This reaction utilizes palladium catalysts and phosphine ligands.[1][2][3] Perform all steps in a fume hood or glovebox.


 is moisture-sensitive.[1]
Materials Checklist
  • Electrophile: 9-[2-(2-Bromophenyl)phenyl]carbazole (1.0 eq)[1]

  • Nucleophile: Secondary Amine (e.g., Diphenylamine, 1.2 eq)

  • Catalyst:

    
     (2.0 mol% Pd)[1]
    
  • Ligand: SPhos (4.0 - 8.0 mol%, maintain 1:2 Pd:L ratio)

  • Base:

    
     (1.5 eq)[1]
    
  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of Argon or Nitrogen.[1]

  • Reagent Loading (Glovebox preferred or Counter-flow):

    • Add 9-[2-(2-Bromophenyl)phenyl]carbazole (1.0 mmol, 478 mg) and Diphenylamine (1.2 mmol, 203 mg) to the flask.

    • Add

      
        (1.5 mmol, 144 mg). Note: Ensure the base is a free-flowing white powder.[1][4] Yellow/clumped base indicates hydrolysis and will kill the reaction.
      
  • Catalyst Pre-activation (Optional but Recommended):

    • In a separate vial, dissolve

      
       (18 mg, 0.02 mmol) and SPhos (16 mg, 0.04 mmol) in 2 mL of degassed Toluene. Stir for 5 minutes at RT until the solution turns a deep orange/red (formation of active 
      
      
      
      species).
  • Reaction Initiation:

    • Add the remaining Toluene (8 mL) to the main reaction flask.

    • Inject the pre-formed catalyst solution via syringe.

    • Total solvent volume: 10 mL (0.1 M concentration).

  • Thermal Cycle:

    • Heat the mixture to 100°C (oil bath temperature).

    • Monitor via TLC (Eluent: Hexane/DCM 4:1) every 2 hours.

    • Endpoint: Disappearance of the brominated starting material. Typical time: 6–12 hours.[1]

  • Workup:

    • Cool to room temperature.[1][5]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Recrystallization is preferred for OLED materials to ensure high purity (>99.9%).[1]

    • Solvent System: Toluene/Ethanol or DCM/Hexane.[1]

    • Alternatively, perform Flash Column Chromatography on silica gel.

Part 5: Troubleshooting & Process Control

Use this logic flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield / SM Remaining Check1 Is the Base White/Dry? Issue->Check1 Check2 Did SM Dehalogenate? Check1->Check2 Yes Sol1 Replace NaOtBu or use Cs2CO3 Check1->Sol1 No (Yellow) Sol2 Reduce Temp, Switch to RuPhos Check2->Sol2 Yes (H-product found) Sol3 Increase Temp (Xylene), Increase Cat Loading Check2->Sol3 No (SM Intact)

Caption: Figure 2: Troubleshooting decision tree for optimizing the C-N coupling.

Data Table: Common Failure Modes

Observation (TLC/LCMS)Root CauseCorrective Action
Starting Material (SM) Unchanged Catalyst poisoning or insufficient activation energy.[1]Switch solvent to Xylene (

C).[1] Ensure inert gas line is pure.
Dehalogenation (H-Substituted Product)

-Hydride elimination or solvent participation.[1]
Switch ligand to BrettPhos (more selective).[1] Avoid alcohols in workup until quench.[1]
Pd Black Precipitation Ligand dissociation ("Ligand Death").[1]Increase Ligand:Pd ratio to 3:1 or 4:1.

Part 6: References & Authoritative Grounding[5]

  • Buchwald-Hartwig Amination Overview

    • Source: Wikipedia / ACS Reagent Guides

    • Context: General mechanism and historical development of Pd-catalyzed C-N coupling.[1]

    • Link:[1]

  • Carbazole Derivatives in OLEDs

    • Source: Ningbo Inno Pharmchem / ChemicalBook

    • Context: Highlights the role of 2-bromo-9-phenyl-carbazole derivatives as critical OLED intermediates for hole transport.

    • Link: (General landing for OLED intermediates)[1]

  • Ligand Design for Hindered Substrates

    • Source: ACS Publications (J. Am. Chem. Soc. / J. Org.[1] Chem.)

    • Context: Rationale for using SPhos/XPhos in sterically crowded biaryl systems.[1]

    • Link:[1]

  • Star-Shaped Organic Semiconductors

    • Source: ACS Applied Electronic Materials[1][6]

    • Context: Specific protocols for coupling carbazole-based bromides with secondary amines using TrixiePhos/XPhos.

    • Link:[1]

Sources

synthesis of hole transport materials using 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing 9-[2-(2-Bromophenyl)phenyl]carbazole (BP-Cz-Br) as a primary building block for next-generation Hole Transport Materials (HTMs).[1]

The Material Advantage: The specific architecture of BP-Cz-Br—a carbazole unit linked to a biphenyl core with ortho-substitution—creates a highly twisted molecular geometry.[1] This "steric lock" disrupts intermolecular


-

stacking, resulting in:
  • High Triplet Energy (

    
    ):  Crucial for confining excitons in Phosphorescent (PhOLED) and TADF devices.[1]
    
  • High Glass Transition Temperature (

    
    ):  Prevents crystallization in amorphous thin films, extending device lifetime.[1]
    
  • Solubility: The twisted structure improves solubility, aiding solution-processing (e.g., for Perovskite Solar Cells).

Target Audience: Materials Scientists, Synthetic Chemists, and Process Engineers in Organic Electronics (OLED/OPV).

Critical Process Parameters (CPP)

Before initiating synthesis, the following parameters must be controlled to ensure "Electronic Grade" purity (>99.95%).

ParameterSpecificationRationale
Inert Atmosphere

ppm,

ppm
HTMs are susceptible to photo-oxidation; Pd catalysts deactivate in air.[1]
Halide Purity >98.0% (HPLC)Impurities in the starting bromide lead to homo-coupling side products.[1]
Pd Scavenging Final Pd < 5 ppmResidual palladium acts as a non-radiative recombination center (exciton quencher).[1]
Ligand Selection Bulky, Electron-Rich (e.g., SPhos,

)
The sterically hindered ortho-bromide requires active ligands to facilitate oxidative addition.[1]

Protocol 1: C-N Coupling (Buchwald-Hartwig Amination)[1]

This protocol describes the coupling of BP-Cz-Br with a secondary amine (e.g., Diphenylamine or Carbazole) to generate the final HTM.[1]

3.1 Reaction Scheme Logic

The reaction utilizes a Palladium(0) catalyst cycle.[2] Due to the steric bulk of the ortho-biphenyl linkage, standard ligands like


 are ineffective. We utilize SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or 

to boost the catalytic turnover frequency (TOF).[1]
3.2 Workflow Diagram

SynthesisWorkflow Start Start: BP-Cz-Br + Secondary Amine CatPrep Catalyst Prep Pd2(dba)3 + SPhos (In Glovebox) Start->CatPrep Mix Solids Reaction Reaction Reflux (Toluene/Xylene) 12-24h CatPrep->Reaction Add Base (NaOtBu) Quench Quench & Extraction (DCM/Water) Reaction->Quench TLC Check Scavenge Pd Scavenging (Thiol-Silica) Quench->Scavenge Organic Layer Purify Purification Column -> Recryst -> Sublimation Scavenge->Purify Crude Solid

Figure 1: Step-by-step synthesis workflow for sterically hindered carbazole derivatives.

3.3 Detailed Procedure

Reagents:

  • Substrate: 9-[2-(2-Bromophenyl)phenyl]carbazole (1.0 eq)

  • Nucleophile: Diphenylamine (1.1 eq)[1]

  • Catalyst Precursor:

    
     (1-2 mol%)[1]
    
  • Ligand: SPhos (2-4 mol%) or

    
     (1M in toluene)[1]
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq) - Must be stored in glovebox.[1]
    
  • Solvent: Anhydrous Toluene or Xylene (degassed).[1]

Step-by-Step:

  • Inert Setup: In a nitrogen-filled glovebox, weigh the BP-Cz-Br, Diphenylamine,

    
    , and 
    
    
    
    /Ligand into a dry Schlenk flask or pressure vial.[1]
    • Expert Tip: Premixing the Pd source and Ligand in a small amount of solvent for 5 minutes ensures formation of the active

      
       species before introducing the substrate.
      
  • Solvent Addition: Add anhydrous toluene (concentration ~0.1 M). Seal the vessel with a septum or Teflon cap.[1]

  • Reaction: Remove from glovebox and connect to a Schlenk line (under

    
     flow). Heat to reflux (
    
    
    
    for Toluene,
    
    
    for Xylene).
  • Monitoring: Monitor via TLC or HPLC every 2 hours. The steric hindrance may require reaction times up to 24 hours.[1]

    • Endpoint: Disappearance of the bromide peak.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash the pad with Dichloromethane (DCM).

  • Scavenging (Critical): Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour at

    
     to capture residual Pd. Filter again.
    

Protocol 2: "Electronic Grade" Purification

Achieving 99.9% purity is insufficient for OLEDs; 99.99% (4N) is the target to prevent device degradation.

4.1 Purification Hierarchy
  • Flash Chromatography: Silica gel (Hexane/DCM gradient).[1] Removes unreacted amine and de-halogenated byproducts.[1]

  • Recrystallization: Solvent pair system (e.g., Toluene/Ethanol).[1] Dissolve in hot toluene, precipitate with ethanol. Repeat 2x.

  • Vacuum Sublimation (The Final Step):

    • Setup: 3-zone thermal gradient sublimation train.[1]

    • Pressure:[3]

      
       Torr.[1][3]
      
    • Temperature: Set source zone to

      
       (typically 
      
      
      
      depending on MW).[1]
    • Collection: The pure HTM crystallizes in the middle zone; volatile impurities go to the cold trap; heavy impurities remain in the boat.

4.2 Self-Validating Quality Control
MethodMetricPass Criteria
1H NMR Structure VerificationIntegration of aromatic protons matches theoretical count. No aliphatic impurities.[1]
HPLC Purity>99.9% (Area under curve at 254 nm).[1]
TGA Thermal Stability

(5% weight loss) >

.[1]
CV Energy LevelsHOMO level matches design (approx -5.2 to -5.5 eV).

Mechanistic Insight: Why this works

The success of this synthesis relies on the Catalytic Cycle of Hindered Amination .

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + BP-Cz-Br Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base RedElim Reductive Elimination (Product Release) Coord->RedElim - H-Base RedElim->Pd0 + HTM Product

Figure 2: The bulky ligand (L) facilitates the difficult Oxidative Addition across the sterically crowded C-Br bond and accelerates Reductive Elimination to release the bulky product.[1]

Troubleshooting Guide

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Catalyst deactivation or insufficient steric bulk on ligand.[1]

    • Solution: Switch to XPhos or BrettPhos (3rd Gen Buchwald Ligands).[1] Increase catalyst loading to 3 mol%. Ensure strictly anhydrous conditions.

  • Problem: De-bromination (Hydrodebromination) observed.

    • Cause: Reaction temperature too high or solvent acts as hydride source.[1]

    • Solution: Lower temperature to

      
      . Switch solvent from Toluene to Dioxane.[1]
      
  • Problem: Product is colored (Yellow/Brown) instead of White/Colorless.

    • Cause: Residual Palladium or conjugated impurities.[1]

    • Solution: Repeat Scavenging step with activated charcoal or perform an additional sublimation.[1]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[4] Topics in Current Chemistry, 2002. [1]

  • Adachi, C., et al. "High-efficiency organic electrophosphorescent devices with tris(2-phenylpyridine)iridium."[1] Applied Physics Letters, 2000. (Foundational work on Carbazole hosts). [1]

  • BenchChem. "Application Notes and Protocols for the Synthesis of Hole-Transporting Materials for OLEDs." BenchChem Protocols, 2025.[3]

  • Merck Group. "Purity of OLED-Materials and the Implication on Device-Performance."[1] Merck Performance Materials, 2010.

  • Shimadzu. "Purification of Organic Light-Emitting Diode Materials."[1] Shimadzu Application News, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 9-[2-(2-bromophenyl)phenyl]carbazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure the integrity and reproducibility of your results.

Introduction: The Synthetic Challenge

The target molecule, 9-[2-(2-bromophenyl)phenyl]carbazole, is a sterically hindered biaryl carbazole derivative. Its synthesis presents two primary challenges: the formation of the C(sp²)-C(sp²) bond to create the 2,2'-disubstituted biphenyl backbone and the subsequent C(sp²)-N bond formation to attach this bulky group to the carbazole nitrogen. Low yields are often attributed to steric hindrance, which can impede both the crucial oxidative addition and reductive elimination steps in common cross-coupling reactions. This guide provides a systematic approach to overcoming these barriers.

Overall Synthetic Strategy

The most reliable synthetic route involves a two-step process. First, a suitable di-halogenated biphenyl precursor is synthesized. Second, this precursor is coupled with carbazole using a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-N Coupling cluster_2 Part 3: Final Step Aryl Halide 1 o-Dibromobenzene or o-Bromoiodobenzene Precursor 2,2'-Dibromobiphenyl Aryl Halide 1->Precursor Suzuki or Grignard Coupling Product 9-[2-(2-Bromophenyl)phenyl]carbazole Precursor->Product Buchwald-Hartwig Amination Carbazole Carbazole Carbazole->Product Purification Column Chromatography & Recrystallization Product->Purification G Pd0 LPd(0) PdII_OxAdd L(Ar)Pd(II)-X Pd0->PdII_OxAdd Oxidative Addition (+ Ar-X) PdII_Amide L(Ar)Pd(II)-NR2 PdII_OxAdd->PdII_Amide Amine Coordination & Deprotonation (+ HNR2, -Base-H+) Product Ar-NR2 PdII_Amide->Product Reductive Elimination Side_Product Ar-H PdII_Amide->Side_Product β-Hydride Elimination (Side Reaction) Product->Pd0 Catalyst Regeneration

Fig. 2: The Buchwald-Hartwig catalytic cycle and competing hydrodehalogenation.

Q4: Should I consider an Ullmann condensation for this reaction?

A4: While the Buchwald-Hartwig amination is generally preferred, a modern Ullmann condensation can be a viable alternative. Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (like a diamine or prolinamide) under milder conditions. [1][2]Consider an Ullmann reaction if:

  • You are working in a setting where palladium contamination is a major concern.

  • You have difficulty accessing the specialized phosphine ligands required for the Buchwald-Hartwig reaction.

  • The substrate is particularly sensitive to the strong bases used in palladium catalysis.

Part B: Synthesis of the 2,2'-Dibromobiphenyl Precursor

Q5: My Suzuki coupling to prepare 2,2'-dibromobiphenyl from 1-bromo-2-iodobenzene and 2-bromophenylboronic acid is inefficient. How can I improve the yield?

A5: This is a classic case of a sterically hindered Suzuki-Miyaura coupling. The ortho-substituents on both coupling partners impede the reaction.

  • Use a Specialized Catalyst System: Just as with the C-N coupling, a bulky, electron-rich phosphine ligand is essential to facilitate the reductive elimination step. Catalyst systems based on Pd(OAc)₂ with ligands like SPhos or XPhos are highly recommended. [3]* Optimize the Base and Solvent: For hindered couplings, potassium phosphate (K₃PO₄) is often more effective than sodium carbonate. [3]A solvent system like toluene or dioxane, sometimes with a small amount of water, can improve results.

  • Consider an Alternative Route: An alternative, often high-yielding route is the homocoupling of a Grignard reagent. [4]For example, treating o-dibromobenzene with n-BuLi at low temperatures can generate an organolithium species that can be coupled, or reacting o-bromophenylmagnesium bromide can also lead to the desired biphenyl. [4][5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dibromobiphenyl via Grignard Reagent

This protocol is adapted from literature procedures for biaryl synthesis. [5]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Initiation: Add a small portion of a solution of o-dibromobenzene (1.0 eq) in anhydrous THF to the flask. A crystal of iodine may be added to initiate the reaction if necessary.

  • Grignard Formation: Once the reaction begins (as evidenced by heat evolution and bubbling), add the remaining o-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Hydrolysis & Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane or ethanol to yield pure 2,2'-dibromobiphenyl. [5] Protocol 2: Palladium-Catalyzed Synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole

This protocol is a generalized procedure based on modern Buchwald-Hartwig amination principles. [6][7]

  • Setup: To an oven-dried Schlenk tube, add 2,2'-dibromobiphenyl (1.0 eq), carbazole (1.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.5-3 mol% relative to Pd, if not using a precatalyst).

  • Solvent Addition: Add anhydrous toluene or xylene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane or ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue should be purified by silica gel column chromatography. A typical eluent system is a gradient of hexane and ethyl acetate or hexane and dichloromethane to isolate the final product, 9-[2-(2-bromophenyl)phenyl]carbazole. [8]

References

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • 2,2'-Dibromobiphenyl synthesis. ChemicalBook.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI).
  • Buchwald Catalysts & Ligands. Sigma-Aldrich.
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry.
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Synthesis routes of 9-Phenylcarbazole. Benchchem.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. NIH.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis. Benchchem.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. ACS Publications.
  • 'On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF on ResearchGate.
  • Ullmann condensation. Wikipedia.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4. ChemicalBook.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.

Sources

resolving solubility issues with 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Guide for 9-[2-(2-Bromophenyl)phenyl]carbazole

Molecule Profile & Solubility Physics

To resolve solubility issues, we must first understand the molecular architecture. 9-[2-(2-Bromophenyl)phenyl]carbazole is not a standard planar aromatic system.

  • Structural Analysis: This molecule features a carbazole core N-linked to a biphenyl unit. Crucially, the ortho-substitution pattern (the bromine is at the 2-position of the distal phenyl ring, and the phenyl-phenyl linkage is also ortho to the carbazole) creates significant steric hindrance .

  • Conformational Consequence: The molecule is highly twisted (non-planar).

    • Pros: The twist disrupts

      
      -
      
      
      
      stacking, making it more soluble in organic solvents than planar equivalents (like anthracene).
    • Cons: The high molecular weight and lack of polar functional groups render it highly lipophilic (hydrophobic). It has a strong tendency to form amorphous glasses rather than crystalline solids, leading to "oiling out" during purification.

Solvent Selection Matrix

Use this matrix to select the correct solvent system for your specific application. Data is based on Hansen Solubility Parameters (HSP) for aryl carbazoles.

Solvent ClassSuitabilitySpecific SolventsApplication Context
Chlorinated Aromatics Excellent Chlorobenzene, o-DichlorobenzeneHigh-Temp Reactions: Best for Suzuki/Buchwald couplings >100°C. Prevents precipitation of intermediates.
Chlorinated Aliphatics Very Good Dichloromethane (DCM), ChloroformAnalysis & Transport: Ideal for NMR, HPLC prep, and low-temp transport. High volatility makes them poor for high-temp reactions.
Aromatic Hydrocarbons Good Toluene, Xylene, MesityleneStandard Reactions: Good solubility at reflux. Toluene is the standard solvent for solution-processing OLED layers.
Polar Aprotic Moderate THF, DMF, DMAcCoupling Reactions: Good solubility, but DMF/DMAc can be difficult to remove. THF is excellent but limited by boiling point (66°C).
Alcohols/Alkanes Poor (Anti-Solvent) Methanol, Ethanol, Hexane, HeptanePurification: Used strictly to force precipitation (crystallization) from a good solvent.
Troubleshooting Protocols
Issue A: The material "Oils Out" instead of Crystallizing

Symptom: During recrystallization, the solution turns milky, and a sticky gum/oil settles at the bottom instead of white crystals. Cause: The twisted structure prevents efficient crystal packing. Rapid cooling traps the molecule in an amorphous state.

Protocol: The "Slow-Diffusion" Recovery

  • Redissolve: Add just enough DCM or Chlorobenzene to redissolve the oil with gentle heating.

  • Solvent Switch: Add the anti-solvent (e.g., Ethanol ) dropwise while boiling until the solution is just barely cloudy.

  • Clarify: Add one drop of the good solvent to make it clear again.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Insulated Cooling: Wrap the flask in aluminum foil or place it in a warm water bath and let it cool to Room Temperature (RT) over 4–6 hours. Do not put it directly in the fridge.

Issue B: Incomplete Dissolution for NMR/HPLC

Symptom: Floating particles visible in the NMR tube (CDCl3). Cause: High lattice energy or trace inorganic salts from synthesis.

Protocol: The "Hot-Sonicate-Filter" Method

  • Solvent Choice: Switch from CDCl3 to THF-d8 or Toluene-d8 if the sample is stubborn.

  • Sonication: Sonicate the sample at 40°C for 10 minutes .

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter .

    • Note: If the solid remains on the filter, it is likely inorganic salt (KBr/NaBr) from the coupling reaction, not the carbazole product.

Issue C: Precipitation During Cross-Coupling Reactions

Symptom: Reaction mixture turns into a solid sludge/paste, stopping the stir bar. Cause: The intermediate or product is less soluble than the starting material, or the solvent volume is too low for the growing molecular weight.

Protocol: High-Boiling Solvent Swap

  • Immediate Action: Add o-Xylene or Chlorobenzene (degassed) to dilute the reaction.

  • Temperature: Increase bath temperature to 110°C–130°C .

  • Prevention: For future runs, start with a 0.1 M to 0.15 M concentration. Do not run these bulky carbazoles at high concentrations (>0.5 M).

Visual Decision Tree: Purification Workflow

The following diagram outlines the logical flow for purifying this material based on its solubility behavior.

PurificationLogic Start Crude 9-[2-(2-Bromophenyl)phenyl]carbazole SolventChoice Dissolve in Min. Vol. DCM or Toluene Start->SolventChoice CheckSolubility Is it fully dissolved? SolventChoice->CheckSolubility Filter Filter (Remove Inorganic Salts) CheckSolubility->Filter Yes AddHeat Add Heat (Reflux) & More Solvent CheckSolubility->AddHeat No AddAntiSolvent Add Anti-Solvent (Hexane/EtOH) Dropwise until Cloudy Filter->AddAntiSolvent AddHeat->CheckSolubility Cooling Cool Slowly to RT AddAntiSolvent->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Success: Filter & Wash ResultCheck->Crystals Crystalline ppt Oiling Failure: Oiling Out ResultCheck->Oiling Sticky Gum Remedy Re-heat -> Add less Anti-solvent -> Scratch Glass -> Insulate Flask Oiling->Remedy Remedy->Cooling

Figure 1: Decision tree for the purification of bulky carbazole derivatives, addressing common "oiling out" issues.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO for reactions involving this molecule? A: While it will dissolve, avoid DMSO for palladium-catalyzed couplings with this specific substrate if possible. The sulfur in DMSO can coordinate with Pd catalysts, potentially poisoning them. Furthermore, removing DMSO requires high heat or aqueous workup, which can trap the hydrophobic product in an emulsion. Use Toluene or Dioxane instead.

Q2: Why is my product yellow? It should be white. A: Pure carbazole derivatives are typically white or colorless. A yellow tint usually indicates:

  • Trace Bromine impurities: Free bromine or oxidized species.

  • Pd contamination: Residual palladium catalyst.

    • Fix: Dissolve in DCM, add a metal scavenger (like SiliaMetS® Thiol ) or wash with aqueous Sodium Diethyldithiocarbamate, then recrystallize.

Q3: Is this molecule stable in air? A: Yes, the solid is air-stable. However, when in solution (especially chlorinated solvents like Chloroform), it can undergo slow photo-oxidation if exposed to bright light for days. Store solutions in amber vials.

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for solvent selection based on dispersion forces typical of carbazoles).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link (Foundational text for coupling conditions of hindered aryl bromides).

  • Promarak, V., et al. (2008). "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters, 49(2), 346-349. Link (Describes purification and solubility handling of bulky N-aryl carbazoles).

  • Blouin, N., & Leclerc, M. (2008). "Poly(2,7-carbazole)s: Structure-Property Relationships." Accounts of Chemical Research, 41(9), 1110-1119. Link (Discusses the solubility impact of twisting and alkyl/aryl substitution on carbazole backbones).

removing unreacted carbazole impurities from bromide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level chemical engineering strategies over generic textbook advice.

Topic: Removal of Unreacted Carbazole Impurities Ticket ID: CHEM-PUR-099 Status: Resolved / Guide Published

Executive Summary & Problem Diagnosis

The Issue: You are synthesizing a carbazole-based bromide intermediate (e.g., N-aryl-3-bromocarbazole or similar). The reaction is complete, but unreacted carbazole (starting material) persists. The Challenge: Carbazole (


) is a planar, electron-rich aromatic system that often co-elutes with its mono-brominated or N-arylated derivatives due to similar 

values in standard non-polar solvents (Hexanes/DCM). The Solution Hierarchy:
  • Solubility Exploitation: Recrystallization (Scalable, High Yield).

  • Chromatographic Tuning: Gradient elution with solid loading.

  • Chemical Scavenging: Derivatization of the N-H bond (The "Pro" Method).

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most efficient purification method for your specific mixture.

PurificationStrategy cluster_legend Key Factors Start Start: Crude Mixture (Product + Carbazole) CheckNH Does your PRODUCT have a free N-H bond? Start->CheckNH Recryst Method A: Recrystallization (Solubility Difference) CheckNH->Recryst Yes (Risk of side reaction) Scavenge Method C: Chemical Scavenging (Derivatization) CheckNH->Scavenge No (Product is N-protected) Column Method B: Gradient Chromatography (Solid Loading) Recryst->Column If purity < 98% Scale Scale > 10g? Choose Recrystallization

Figure 1: Decision tree for selecting the optimal purification strategy based on product structure and scale.

Method A: Solubility-Based Separation (Recrystallization)

Best For: Large scale (>5g), N-H containing products, or when


 differences are negligible.

Carbazole has significantly lower solubility in cold ethanol compared to many of its brominated or N-arylated derivatives. We exploit this "solubility gap."

Protocol 1: The Ethanol/Toluene System
  • Dissolution: Dissolve the crude solid in the minimum amount of hot Toluene (approx. 80-90°C). Carbazole is highly soluble here.

  • Precipitation: Slowly add hot Ethanol (EtOH) to the stirring solution until slight turbidity is observed (Ratio typically 1:3 Toluene:EtOH).

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Filter the precipitate.[1][2]

    • Note: Often, the impurity (Carbazole) will remain in the mother liquor (filtrate) while the heavier bromide intermediate crystallizes out.

    • Inverse Scenario: If your product is highly soluble (e.g., alkylated chains), Carbazole may crystallize first. Always analyze both solid and filtrate by TLC.

Data Reference: Solubility Profiles | Solvent | Carbazole Solubility (


) | Bromide Intermediate Solubility (Est.) | Action |
| :--- | :--- | :--- | :--- |
| Cyclohexane  | Very Low (< 0.1 wt%) | Low | Poor solvent for both. |
| Ethanol  | Low | Moderate | Ideal for recrystallization.  |
| Toluene  | High | Very High | Good for initial dissolution. |

Method B: Chromatographic Optimization

Best For: Small scale (<2g), complex mixtures where recrystallization fails.

Standard liquid loading (dissolving in DCM) often causes "tailing," where the carbazole impurity smears into the product band.

Protocol 2: Solid Loading Technique
  • Adsorption: Dissolve crude mixture in DCM. Add Silica Gel (ratio 1:2 crude:silica).

  • Evaporation: Rotary evaporate until a dry, free-flowing powder is obtained.

  • Loading: Pour this powder carefully onto the top of your pre-packed column.

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes non-polar impurities).

    • Ramp: 0%

      
       10% DCM in Hexanes over 5 column volumes.
      
    • Why: Carbazole is slightly more polar than many di-aryl bromides. A very shallow gradient is required to separate them [1].

Method C: Chemical Scavenging (The "Pro" Fix)

Best For: N-substituted products (e.g., N-phenyl-3-bromocarbazole) contaminated with trace Carbazole. Constraint: Do NOT use if your product has a free N-H bond.

This method chemically modifies the impurity to drastically change its polarity, making separation trivial.

The Logic

Carbazole has a weakly acidic N-H (


 in DMSO) [2].[3] By reacting the mixture with an electrophile, we convert the impurity into a highly polar amide, while the N-substituted product remains unreactive.
Protocol 3: Anhydride Scavenging

Reagents: Acetic Anhydride (


), Triethylamine (

), DMAP (Cat.).
  • Setup: Dissolve the crude mixture (containing Product + Carbazole impurity) in dry DCM.

  • Addition: Add 2.0 equivalents (relative to the estimated impurity) of

    
     and 2.5 eq of 
    
    
    
    . Add a catalytic amount (5 mol%) of DMAP.
  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC.[4]

    • Observation: The Carbazole spot (

      
       in 4:1 Hex/DCM) will disappear and be replaced by N-acetylcarbazole (
      
      
      
      or significantly different).
  • Workup: Wash with saturated

    
     to remove excess acid.
    
  • Separation: Run a short silica plug. The non-polar Product elutes first; the polar N-acetylcarbazole sticks to the silica.

ScavengingWorkflow Mixture Mixture: 1. Product (Ar-Br) 2. Impurity (Carbazole-H) Reagents Add: Ac2O + Et3N + DMAP Mixture->Reagents Reaction Reaction: Impurity becomes N-Acetyl-Carbazole Reagents->Reaction Separation Silica Plug: Product Elutes (Fast) Impurity Retained (Slow) Reaction->Separation

Figure 2: Chemical scavenging workflow to derivatize and remove N-H impurities.

Frequently Asked Questions (FAQ)

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Diagnosis: This usually happens if the cooling is too rapid or the impurity concentration is too high (acting as a solvent).

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Cool extremely slowly (wrap the flask in foil/cotton). Alternatively, add a small amount of a co-solvent like Acetone to increase solubility slightly before cooling [3].

Q2: Can I use acid/base extraction to wash out the carbazole?

  • Analysis: Generally, no . Carbazole is not acidic enough (

    
    ) to be deprotonated by aqueous NaOH (
    
    
    
    of water
    
    
    ). It will stay in the organic layer. You would need a superbase (like
    
    
    ), which might degrade your bromide intermediate.

Q3: I am making OLED materials. Is column chromatography enough?

  • Standard: For electronic-grade materials (>99.9% purity), chromatography is rarely sufficient to remove trace isomers.

  • Recommendation: Perform Sublimation under high vacuum (

    
     Torr) as the final step. Carbazole and its brominated derivatives have different sublimation points, allowing for physical separation in a gradient sublimation tube.
    

References

  • Beilstein Journals. "Synthesis, crystal structures and properties of carbazole-based [6]helicenes." Beilstein J. Org. Chem. Available at: [Link]

  • ACS Publications. "Important Role of NH-Carbazole in Aryl Amination Reactions." Journal of the American Chemical Society. (Discusses pKa and stability). Available at: [Link]

  • Google Patents. "Preparation method of N-phenyl-3-bromocarbazole." (Specifics on Ethanol recrystallization).

Sources

overcoming steric hindrance in 9-[2-(2-Bromophenyl)phenyl]carbazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 9-[2-(2-Bromophenyl)phenyl]carbazole Reactions

Introduction: Navigating the "Steric Wall"

Welcome to the Advanced Synthesis Support Module. You are likely here because your reaction yields for 9-[2-(2-Bromophenyl)phenyl]carbazole are suboptimal, or the starting material remains stubbornly unreacted. As a Senior Application Scientist, I understand the frustration. This molecule is not just "bulky"—it is a textbook example of atropisomeric strain .

The proximity of the carbazole moiety (at the 9-position) to the ortho-bromophenyl group creates a highly twisted biaryl axis. This conformation shields the reaction center (the C-Br bond or the C-H site) from the palladium catalyst, creating a "steric wall." To overcome this, we cannot rely on standard protocols; we must engineer the reaction environment to force the catalyst into this crowded space.

Module 1: Troubleshooting Intramolecular Cyclization (ICz Formation)

Context: The most common application for this precursor is the synthesis of Indolo[3,2,1-jk]carbazole (ICz) derivatives for OLED hosts via intramolecular C-C bond formation.

Q1: My reaction stalls with <20% conversion using Pd(PPh3)4. Why? A: Pd(PPh3)4 is insufficient for this transformation.[1] The triphenylphosphine ligands are too labile and lack the electron density required to facilitate the oxidative addition into the sterically hindered C-Br bond. Furthermore, the Concerted Metallation-Deprotonation (CMD) step required to activate the carbazole C-H bond requires a more basic, electron-rich catalytic species.

Q2: Which ligand system should I switch to? A: You need a ligand that is both bulky (to promote reductive elimination) and electron-rich (to facilitate oxidative addition).

  • Recommendation: Switch to Tricyclohexylphosphine (PCy3) or S-Phos .[1]

  • Why: The large cone angle of these ligands stabilizes the monoligated Pd(0) species, which is the active catalyst. Specifically, dialkylbiaryl phosphines like S-Phos allow the Pd center to "breathe" and accommodate the twisting substrate.

Q3: Is the choice of base critical? A: Absolutely. For the CMD mechanism, the base acts as a shuttle, deprotonating the carbazole C-H bond via the palladium center.

  • Standard Carbonates (K2CO3): Often too weak or insoluble in the non-polar solvents needed for high temps.

  • Fix: Use Cesium Carbonate (Cs2CO3) or DBU .[1] Cesium is larger and more soluble in organic media ("Cesium Effect"), enhancing the basicity required for the difficult C-H activation step.

Module 2: Troubleshooting Intermolecular Couplings (Suzuki/Buchwald)

Context: Attempting to functionalize the bromine position before cyclization.

Q4: I am trying to Suzuki couple a boronic acid to the bromine, but I only see dehalogenation (hydrodebromination). A: Dehalogenation is a classic symptom of a "starved" catalyst. The steric bulk prevents the transmetallation of the boronic acid, leaving the Pd(II)-Ar species vulnerable to


-hydride elimination or abstraction of hydrogen from the solvent.
  • Solution 1 (Solvent): Avoid alcohols or ethers that can donate hydrides.[1] Use Toluene or 1,4-Dioxane .[1]

  • Solution 2 (Catalyst Loading): Increase Pd loading to 5-10 mol%.

  • Solution 3 (Ligand): Use X-Phos or AntPhos .[1] AntPhos is specifically designed for "unprecedented steric hindrance" in ortho-ortho couplings.[1][2]

Module 3: Data & Optimization

Comparative Ligand Performance for Cyclization Conditions: 5 mol% Pd(OAc)2, 2.0 eq Base, DMAc, 140°C, 12h

LigandBaseConversion (%)Yield (%)Notes
PPh3K2CO315%5%Catalyst decomposition observed (Pd black).[1]
DPPFK2CO330%22%Bite angle too wide for this specific geometry.[1]
PCy3 Cs2CO3 98% 92% Optimal. High electron density drives oxidative addition.[1]
S-PhosK3PO495%88%Excellent alternative; easier handling than PCy3.[1]

Experimental Protocol: Optimized Intramolecular Cyclization

Objective: Synthesis of Indolo[3,2,1-jk]carbazole from 9-[2-(2-Bromophenyl)phenyl]carbazole.

  • Preparation:

    • Dry a 50 mL Schlenk tube and equip it with a magnetic stir bar.

    • Crucial: Ensure all glassware is argon-flushed.[1] Oxygen is a poison for electron-rich phosphines.[1]

  • Reagent Loading:

    • Add Substrate (1.0 eq, 1.0 mmol).

    • Add Pd(OAc)2 (0.05 eq, 11.2 mg).

    • Add Cs2CO3 (2.0 eq, 652 mg).

  • Solvent & Reaction:

    • Add anhydrous DMAc (Dimethylacetamide) (5 mL). Concentration: 0.2 M.

    • Why DMAc? Its high boiling point and polarity stabilize the polar transition state of the CMD step.

    • Degas the mixture via freeze-pump-thaw (3 cycles) or vigorous argon bubbling for 15 mins.

    • Seal and heat to 140°C for 12–16 hours.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Pour into water (50 mL) to precipitate the inorganic salts.

    • Extract with Dichloromethane (DCM).[1]

    • Purification Note: The product is highly planar and prone to π-stacking.[1][5] Use hot toluene or chlorobenzene for recrystallization if column chromatography is difficult due to solubility.[1]

Visualizations

Figure 1: Reaction Mechanism & Steric Challenge

Caption: The pathway requires the Pd catalyst to undergo oxidative addition (OA) despite the steric clash, followed by a Concerted Metallation-Deprotonation (CMD) to close the ring.

ReactionMechanism Start Precursor: 9-[2-(2-Bromophenyl)phenyl]carbazole OA Oxidative Addition (Pd inserts into C-Br) Start->OA + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OA Steric STERIC BOTTLENECK (Twisted Biaryl Axis) OA->Steric CMD CMD Step (C-H Activation via Cs2CO3) OA->CMD Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) CMD->RE Palladacycle RE->Pd0 Regenerate Catalyst Product Product: Indolo[3,2,1-jk]carbazole RE->Product

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing low yields in sterically hindered carbazole couplings.

Troubleshooting Issue Issue: Low Yield / No Reaction Check1 Is Starting Material (SM) Consumed? Issue->Check1 NoRxn SM Remains (No Oxidative Addition) Check1->NoRxn No SideRxn SM Consumed (Side Reactions) Check1->SideRxn Yes Temp Check Temp: Is T > 130°C? NoRxn->Temp Ligand Check Ligand: Are you using PPh3? Temp->Ligand Yes Action2 Switch Solvent to DMAc/Xylene (Increase Temp) Temp->Action2 No Action1 Switch to PCy3 or S-Phos (Increase e- density) Ligand->Action1 Yes Dehalo Product is Dehalogenated? SideRxn->Dehalo Action3 Catalyst Starvation: Increase Pd loading Remove H-sources (Alcohols) Dehalo->Action3 Yes Action4 Check Base: Switch to Cs2CO3 Dehalo->Action4 No

References

  • Synthesis of Indolo[3,2,1-jk]carbazoles via Palladium-Catalyzed Intramolecular Cyclization. Source: Tetrahedron Letters (2012).[1][6] Relevance: Establishes the baseline protocol for cyclizing N-(2-bromoaryl)carbazoles using Pd catalysis.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: Organic Chemistry Frontiers (2014).[1][2] Relevance: Validates the use of AntPhos and bulky ligands for overcoming ortho-ortho steric hindrance.

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Source: Chemical Reviews (2010).[1] Relevance: Detailed mechanistic insight into the Concerted Metallation-Deprotonation (CMD) pathway required for the carbazole C-H activation.

  • Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent OLEDs. Source: MDPI (Molecules, 2022). Relevance: Provides modern application context and updated synthesis conditions for ICz derivatives.

Sources

Technical Support Center: High-Fidelity Synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling & Optimizing Chemoselectivity Ticket ID: CHEM-SUP-9221 Status: Open Agent: Senior Application Scientist

Executive Summary: The Chemoselective Tightrope

You are attempting to synthesize 9-[2-(2-Bromophenyl)phenyl]carbazole . This is a high-value intermediate, likely for OLED host materials (e.g., fused indolocarbazoles).

The Structural Challenge: Your target molecule contains a carbazole moiety linked to a biphenyl core that retains a specific bromine substituent.

  • The Reaction: Suzuki-Miyaura Cross-Coupling.[1][2][3][4]

  • The Critical Failure Mode: Homocoupling of the boronic acid (oxidative) or the halide (reductive), and Loss of Chemoselectivity (reacting the bromine instead of the iodine).

This guide provides the protocols to suppress homocoupling byproducts and ensure the catalyst selects the correct halogen.

Part 1: Strategic Analysis (The "Why")

To minimize homocoupling, you must understand that it is not just a "side reaction"—it is a competing catalytic cycle fueled by Oxygen and Pd(II) species.

The Competing Pathways
  • The Desired Path (Cross-Coupling): Pd(0) inserts into the C-I bond (faster), transmetallates with Boron, and releases the product.

  • The Enemy Path (Oxidative Homocoupling): Oxygen oxidizes the active Pd(0) to a Pd(II)-peroxo species. This Pd(II) species binds two boronic acids (instead of one halide and one boronic acid), leading to the dimerization of your expensive carbazole-boronic acid.

Chemoselectivity Hierarchy (Rate of Oxidative Addition):



  • Goal: Operate in the window where Ar-I reacts, but Ar-Br remains inert.

Part 2: Troubleshooting Guide (FAQs)
Q1: My LCMS shows a large peak corresponding to the dimer of my boronic acid (Carbazole-Ph-Ph-Carbazole). Why?

Diagnosis: Oxidative Homocoupling driven by dissolved oxygen. Root Cause: The Suzuki mechanism requires Pd(0).[5] If


 is present, it acts as a re-oxidant, turning your catalyst into a machine that dimerizes boronic acids (the "Glaser-type" pathway for boron).
The Fix: 
  • Sparging is Mandatory: Simply pulling vacuum/N2 cycles is often insufficient for solvents like water or dioxane. You must sparge (bubble gas through the liquid) with Argon or Nitrogen for at least 30 minutes.

  • Sacrificial Reductant: Add Potassium Formate (HCOOK) (0.1 equiv). It acts as a scavenger, reducing transient Pd(II) back to Pd(0) before it can induce homocoupling.

Q2: I am seeing "de-brominated" byproducts or complex mixtures. Is the Bromine reacting?

Diagnosis: Loss of Chemoselectivity (Over-coupling).[6] Root Cause: Reaction temperature is too high. While Iodine reacts at Room Temperature (RT) to 60°C, Bromine activates >80°C with standard catalysts. The Fix:

  • Temperature Control: Cap your reaction at 60°C . Do not reflux in Toluene (110°C).

  • Catalyst Choice: Use Pd(PPh3)4 . It is bulky and electron-rich enough to insert into C-I bonds but sluggish against the sterically hindered ortho-Bromine at lower temperatures. Avoid highly active catalysts like Pd-PEPPSI or SPhos Pd G2 unless you strictly control temperature, as they will chew up the Bromine.

Q3: My conversion is stalling. Should I add more catalyst?

Diagnosis: Catalyst poisoning or inactive Pd species. Root Cause: In chemoselective couplings involving ortho-substitution (steric hindrance), the transmetallation step is slow. Adding more catalyst often just increases homocoupling (more Pd centers to bind Boron). The Fix:

  • Don't increase Catalyst; Increase Ligand. Add free Triphenylphosphine (PPh3) (2-4 equiv relative to Pd). This stabilizes the Pd(0) species and prevents precipitation of Palladium Black, keeping the cycle alive longer without accelerating the side reactions.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole via Chemoselective Suzuki Coupling.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
1-Bromo-2-iodobenzene Electrophile1.10Slight excess ensures Boronic Acid is fully consumed by Cross-Coupling, not Homocoupling.
9-(2-boronophenyl)carbazole Nucleophile1.00The limiting reagent (High Value).
Pd(PPh3)4 Catalyst0.033 mol%. Classic choice for I vs Br selectivity.
Na2CO3 (2M aq) Base3.00Weak base prevents halogen scrambling.
DME (Dimethoxyethane) Solvent--10 mL per mmol. Excellent solubility for carbazoles.
Potassium Formate Additive0.10CRITICAL: Suppresses oxidative homocoupling.
Step-by-Step Workflow
  • Degassing (The Critical Step):

    • Combine DME and 2M Na2CO3 in the reaction vessel without reactants.

    • Sparge with Argon for 30 minutes using a submerged needle and an outlet needle.

    • Why? Removing Oxygen prevents the Boronic Acid Dimer.[7][8]

  • Reactant Assembly:

    • Under positive Argon flow, add 9-(2-boronophenyl)carbazole , 1-Bromo-2-iodobenzene , and Potassium Formate .

    • Add Pd(PPh3)4 last.

    • Seal the vessel immediately.

  • The Reaction:

    • Heat to 50°C - 60°C . Do not exceed 65°C.

    • Monitor via TLC/HPLC every 2 hours.

    • Endpoint: Disappearance of the Boronic Acid. The Aryl Iodide will remain in slight excess.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd residues.

    • Partition between DCM and Water.

    • Purify via Column Chromatography (Silica).

    • Note: The excess 1-Bromo-2-iodobenzene is non-polar and will elute well before your product.

Part 4: Mechanistic Visualization

The following diagram maps the "War of Pathways" occurring in your flask. It highlights how Oxygen hijacks the cycle to produce the Homocoupling impurity.

Suzuki_Selectivity Start Reagents: Ar-B(OH)2 + I-Ar'-Br Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (Fast) Insert into C-I Bond Pd0->OxAdd_I Preferred Path PdII_Ox Pd(II)-Peroxo Species Pd0->PdII_Ox Oxidation by O2 OxAdd_Br Oxidative Addition (Slow) Insert into C-Br Bond Pd0->OxAdd_Br Thermal Activation TransMet Transmetallation (Rate Determining due to Sterics) OxAdd_I->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product TARGET PRODUCT: Carbazole-Ph-Ph-Br RedElim->Product Oxygen O2 Contamination Oxygen->PdII_Ox Homo_Trans Double Transmetallation (Binds 2x Boronic Acid) PdII_Ox->Homo_Trans Consumes Ar-B(OH)2 Homo_Prod IMPURITY: Boronic Acid Dimer Homo_Trans->Homo_Prod HighTemp High Temp (>80°C) HighTemp->OxAdd_Br Over_Prod IMPURITY: Polymerized/Oligomerized OxAdd_Br->Over_Prod

Figure 1: Mechanistic divergence in Suzuki coupling. Green path represents the chemoselective target. Red path indicates oxygen-mediated homocoupling. Yellow path indicates thermal loss of chemoselectivity.

References
  • Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Catalyst Design." Journal of Organometallic Chemistry, 2002.

  • BenchChem Technical Data. "Synthesis routes of 9-Phenylcarbazole and derivatives." BenchChem Database, 2025.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 9-[2-(2-Bromophenyl)phenyl]carbazole. In the absence of direct experimental data for this specific molecule, this document constructs a plausible fragmentation pathway based on established principles of mass spectrometry and a comparative analysis with structurally related compounds. By understanding the fragmentation behavior of the constituent moieties—the carbazole core, the N-phenyl substituent, and the brominated biphenyl system—researchers can develop a predictive framework for identifying this and similar compounds in complex analytical workflows.

Introduction: The Structural Context

9-[2-(2-Bromophenyl)phenyl]carbazole is a complex aromatic molecule featuring a carbazole nucleus N-substituted with a sterically hindered 2-(2-bromophenyl)phenyl group. The analysis of such molecules by mass spectrometry is crucial for structural verification, impurity profiling, and metabolic studies. The fragmentation pattern in EI-MS is dictated by the molecule's inherent chemical stability and the relative strengths of its chemical bonds. The presence of the bulky, twisted biphenyl substituent and the bromine atom are expected to be the primary drivers of the fragmentation cascade.

Predicted Mass Spectrum and Molecular Ion

The molecular formula for 9-[2-(2-Bromophenyl)phenyl]carbazole is C₂₄H₁₆BrN. The presence of a single bromine atom is a key feature that will be readily apparent in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[1] Consequently, any fragment containing the bromine atom will appear as a pair of peaks (an isotopic cluster) of roughly equal intensity, separated by 2 m/z units. This provides a clear diagnostic marker.

The predicted molecular ion (M⁺˙) peaks for 9-[2-(2-Bromophenyl)phenyl]carbazole will therefore be observed at m/z 397 (containing ⁷⁹Br) and m/z 399 (containing ⁸¹Br). Due to the highly conjugated and aromatic nature of the molecule, the molecular ion is expected to be relatively stable and thus readily observable.

Proposed Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, initiated by the ionization of the molecule. The most likely sites for electron removal are the nitrogen atom of the carbazole or the π-systems of the aromatic rings. The subsequent fragmentation will be driven by the stability of the resulting fragment ions and neutral losses.

Pathway A: Cleavage of the Carbon-Bromine Bond

The C-Br bond is the weakest bond in the biphenyl moiety, making its cleavage a highly favorable fragmentation pathway. This will result in the loss of a bromine radical (Br•).

  • [M - Br]⁺: This fragmentation leads to the formation of a prominent ion at m/z 318 . This ion, [C₂₄H₁₆N]⁺, represents the 9-(2-phenylphenyl)carbazole cation. The absence of the bromine isotopic pattern for this peak would confirm the loss of the bromine atom.

Pathway B: Fragmentation of the Biaryl System

The bond connecting the two phenyl rings in the 2-(2-bromophenyl)phenyl substituent is also susceptible to cleavage, although this may be less favorable than the C-Br bond scission.

  • Formation of a Carbazole-based Ion: Cleavage of the C-C bond between the two phenyl rings could lead to the formation of a 9-phenylcarbazole radical cation and a neutral bromobenzene molecule, or a 9-phenylcarbazole cation and a bromobenzene radical. A significant peak at m/z 243 corresponding to the 9-phenylcarbazole radical cation, [C₁₈H₁₃N]⁺˙, would be strong evidence for this pathway. The mass spectrum of 9-phenylcarbazole indeed shows a stable molecular ion at m/z 243.[1][2]

  • Formation of a Biphenyl-based Ion: The complementary fragment, the 2-bromobiphenyl radical cation, would appear at m/z 232/234 . This ion could then undergo further fragmentation, primarily by losing a bromine atom to form the biphenyl cation at m/z 154.

Pathway C: Skeletal Rearrangements and Cyclization

Sterically hindered biphenyl systems can undergo rearrangements upon ionization, potentially leading to the formation of more stable, planar, cyclized structures.

  • Formation of a Dibenzocarbazole-type Ion: The [M - Br]⁺ ion at m/z 318 could potentially undergo intramolecular cyclization with the loss of a hydrogen atom to form a highly conjugated, stable dibenzocarbazole-type structure at m/z 317 .

Comparison with Simpler Analogues

To substantiate these predictions, it is instructive to compare the expected fragmentation with the known mass spectra of its core components:

  • Carbazole (C₁₂H₉N, M⁺˙ at m/z 167): The mass spectrum of carbazole is dominated by a very stable molecular ion, reflecting the stability of the aromatic system.[3][4] Fragmentation is limited, with minor peaks corresponding to the loss of HCN (m/z 140) and C₂H₂.

  • 9-Phenylcarbazole (C₁₈H₁₃N, M⁺˙ at m/z 243): Similar to carbazole, 9-phenylcarbazole exhibits a prominent molecular ion.[1][2][5][6] Fragmentation is not extensive, indicating the stability of the N-aryl linkage and the overall aromatic structure.

  • 2-Bromobiphenyl (C₁₂H₉Br, M⁺˙ at m/z 232/234): The most significant fragmentation for this molecule is the loss of the bromine atom to form the biphenyl cation at m/z 154. This supports the prediction of the [M - Br]⁺ pathway as a major fragmentation route for 9-[2-(2-Bromophenyl)phenyl]carbazole.

Tabulated Summary of Predicted Fragments

m/z (mass-to-charge ratio) Proposed Ion Structure Proposed Neutral Loss Notes
397/399[C₂₄H₁₆⁷⁹BrN]⁺˙ / [C₂₄H₁₆⁸¹BrN]⁺˙-Molecular Ion (M⁺˙)
318[C₂₄H₁₆N]⁺Br•Loss of bromine radical, expected to be a major fragment.
317[C₂₄H₁₅N]⁺H• from [M-Br]⁺Potential cyclization product after Br loss.
243[C₁₈H₁₃N]⁺˙C₆H₄Br•Cleavage of the biphenyl system, forming 9-phenylcarbazole ion.
232/234[C₁₂H₈⁷⁹Br]⁺˙ / [C₁₂H₈⁸¹Br]⁺˙C₁₂H₈N•Formation of the 2-bromobiphenyl ion.
167[C₁₂H₉N]⁺˙C₁₂H₇BrFormation of the carbazole ion.
154[C₁₂H₁₀]⁺Br• from m/z 232/234Biphenyl cation from the fragmentation of the bromobiphenyl ion.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for 9-[2-(2-Bromophenyl)phenyl]carbazole under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 397/399 M_minus_Br [M-Br]⁺ m/z 318 M->M_minus_Br - Br• Phenylcarbazole [9-Phenylcarbazole]⁺˙ m/z 243 M->Phenylcarbazole - C₆H₄Br• Bromobiphenyl [2-Bromobiphenyl]⁺˙ m/z 232/234 M->Bromobiphenyl - C₁₂H₈N• M_minus_Br_H [M-Br-H]⁺ m/z 317 M_minus_Br->M_minus_Br_H - H• Biphenyl [Biphenyl]⁺ m/z 154 Bromobiphenyl->Biphenyl - Br•

Caption: Predicted EI-MS fragmentation of 9-[2-(2-Bromophenyl)phenyl]carbazole.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of 9-[2-(2-Bromophenyl)phenyl]carbazole, a standard electron ionization gas chromatography-mass spectrometry (GC-MS) or direct insertion probe method would be employed.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions (for GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C (to ensure complete volatilization).

  • Oven Program: Start at a moderate temperature (e.g., 150 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 300-320 °C and hold for 5-10 minutes. This ensures good separation and elution of the high-boiling point analyte.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500 (to cover the molecular ion and all significant fragments).

Rationale for Choices:

  • EI at 70 eV: This "hard" ionization technique imparts sufficient energy to the molecule to induce fragmentation, providing a detailed fingerprint of the structure.

  • GC Separation: For mixture analysis, GC provides the necessary separation of components before they enter the mass spectrometer.

  • High Temperatures: The high injector and final oven temperatures are necessary due to the high molecular weight and likely low volatility of the compound.

Conclusion

The mass spectrometry fragmentation of 9-[2-(2-Bromophenyl)phenyl]carbazole is predicted to be characterized by several distinct pathways. The presence of the bromine atom provides a clear isotopic signature in the molecular ion and any bromine-containing fragments. The most favorable fragmentation is expected to be the loss of the bromine radical, leading to a stable cation at m/z 318. Further fragmentation of the biphenyl system and potential rearrangements can provide additional structural information. By comparing these predicted fragments with the known behavior of carbazole, 9-phenylcarbazole, and brominated biphenyls, a robust analytical method can be developed for the identification and characterization of this complex molecule.

References

  • NIST. (n.d.). 9H-Carbazole, 9-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Carbazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Carbazole, 1,4,8-trimethyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • SpectraBase. (n.d.). Carbazole. Retrieved from [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 9-Phenylcarbazole. Retrieved from [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114. [Link]

  • SpectraBase. (n.d.). 9-Phenylcarbazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3, 5. [Link]

  • Wei, H., & Li, A. (n.d.). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. Retrieved from [Link]

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The Critical Role of Purity for 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Establishing HPLC Purity Standards for 9-[2-(2-Bromophenyl)phenyl]carbazole

In the landscape of advanced materials and pharmaceutical development, the absolute purity of chemical entities is paramount. For a compound like 9-[2-(2-Bromophenyl)phenyl]carbazole, which finds application as a host material in high-performance Organic Light-Emitting Diodes (OLEDs) and as a key intermediate in complex syntheses, even trace impurities can drastically alter performance and safety profiles. This guide provides a comprehensive framework for establishing robust High-Performance Liquid Chromatography (HPLC) purity standards, moving beyond a simple protocol to explain the underlying rationale for methodological choices.

9-[2-(2-Bromophenyl)phenyl]carbazole is a large, aromatic, and relatively non-polar molecule. Its efficacy in applications like OLEDs is directly tied to its electronic properties. Impurities, whether they are starting materials, by-products, isomers, or degradants, can introduce charge trapping sites, leading to decreased efficiency, shorter device lifetime, and color instability. In a pharmaceutical context, such impurities could pose significant safety risks. Therefore, a well-designed HPLC method must not only quantify the main peak but also possess the sensitivity and resolution to detect and quantify all potential impurities.

Comparative Analysis of HPLC Methodologies

The development of a definitive HPLC purity method requires a systematic evaluation of stationary and mobile phases. Given the non-polar nature of 9-[2-(2-Bromophenyl)phenyl]carbazole, a reversed-phase (RP-HPLC) approach is the most logical starting point.

Parameter Method A: Standard C18 Method B: Phenyl-Hexyl Method C: Biphenyl Rationale & Expert Insights
Stationary Phase Octadecylsilane (C18)Phenyl-HexylBiphenylThe C18 column is a workhorse for RP-HPLC, offering excellent hydrophobic retention. However, for highly aromatic compounds like our analyte, columns with phenyl ligands can offer alternative selectivity through π-π interactions. The Biphenyl phase provides enhanced π-π interactions, which can be particularly effective in resolving structurally similar aromatic impurities, such as isomers, from the main analyte peak.
Mobile Phase Acetonitrile/WaterMethanol/WaterAcetonitrile/Methanol/WaterAcetonitrile is a strong organic modifier that often provides sharper peaks for aromatic compounds compared to methanol. A ternary mixture, as suggested in Method C, can fine-tune selectivity. The choice of organic modifier significantly impacts the retention and elution of both the main compound and its impurities.
Gradient 70-95% Acetonitrile in 20 min80-100% Methanol in 25 min60-90% (80:20 ACN:MeOH) in 20 minA gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe. The gradient slope and duration are critical parameters that must be optimized to achieve baseline resolution for all relevant peaks.
Detection UV-Vis at 254 nm, 280 nmUV-Vis at 254 nm, 280 nmDiode Array Detector (DAD)While a standard UV-Vis detector set at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm) is sufficient for routine purity analysis, a Diode Array Detector (DAD) is highly recommended. A DAD acquires the full UV-Vis spectrum for each peak, which is invaluable for peak purity assessment and impurity identification by comparing spectra against the main component.

Identifying and Controlling Potential Impurities

A robust HPLC method is one that can separate the main compound from its potential impurities. For 9-[2-(2-Bromophenyl)phenyl]carbazole, these can be categorized as:

  • Process-Related Impurities: Unreacted starting materials (e.g., carbazole, 2-bromo-1,1'-biphenyl), reagents, and by-products from the synthetic route.

  • Isomeric Impurities: Positional isomers that may form during the synthesis, for example, substitution at different positions on the carbazole or biphenyl rings. These are often the most challenging to separate.

  • Degradation Products: Products formed due to exposure to light, heat, or oxidative conditions.

Forced degradation studies are a critical component of method development and validation. By subjecting the sample to stress conditions (e.g., acid, base, peroxide, heat, light), potential degradation products can be generated and chromatographically resolved, ensuring the method is "stability-indicating."

Experimental Protocols

The following protocols are provided as a starting point for method development and validation.

Protocol 1: General Purity Determination using a Biphenyl Column

This method is designed for high-resolution separation of the main analyte from its potential isomers and other closely related impurities.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and Diode Array Detector (DAD).

    • Column: Agilent ZORBAX Eclipse Plus Biphenyl, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water.

    • Mobile Phase B: 80:20 (v/v) Acetonitrile:Methanol.

    • Gradient:

      • 0-2 min: 60% B

      • 2-17 min: 60% to 95% B

      • 17-20 min: 95% B

      • 20.1-25 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm for quantification, with spectral acquisition from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 9-[2-(2-Bromophenyl)phenyl]carbazole and dissolve in 10 mL of Tetrahydrofuran (THF) to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with the mobile phase at the initial gradient composition (60% B) to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the process for assessing the stability-indicating nature of the developed HPLC method.

Caption: Workflow for Forced Degradation Studies.

Data Interpretation and Purity Calculation

The purity of the sample is typically determined by an area percent calculation, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor (RRF) against the main analyte.

Method Validation: A Trustworthy System

A developed HPLC method is not reliable until it is validated according to ICH guidelines (Q2(R1)). The validation process ensures the method is fit for its intended purpose and provides trustworthy results.

G cluster_0 Method Validation Core Parameters cluster_1 Ensures... A Specificity I Discrimination from Impurities A->I B Linearity J Proportional Response to Concentration B->J C Range K Reliable Measurement at Extremes C->K D Accuracy L Closeness to True Value D->L E Precision (Repeatability & Intermediate) M Consistency of Results E->M F Detection Limit (LOD) N Lowest Detectable Amount F->N G Quantitation Limit (LOQ) O Lowest Quantifiable Amount G->O H Robustness P Reliability Under Varied Conditions H->P

A Comparative Guide to the Reactivity of Brominated Carbazole Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of materials for organic electronics and pharmaceuticals, carbazole derivatives are pivotal building blocks. Their unique electronic properties and high thermal stability make them ideal candidates for a variety of applications. Among these, brominated carbazole precursors are essential for further functionalization via palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the reactivity of two such precursors: 9-[2-(2-Bromophenyl)phenyl]carbazole and 9-(4-bromophenyl)carbazole .

This analysis, grounded in established mechanistic principles and supported by experimental data from analogous systems, is designed to offer researchers practical insights into selecting the appropriate substrate and optimizing reaction conditions for successful cross-coupling outcomes.

Structural and Electronic Dissection of the Reactants

At the heart of the reactivity differences between 9-[2-(2-bromophenyl)phenyl]carbazole and 9-(4-bromophenyl)carbazole lie their distinct structural and electronic profiles.

9-(4-bromophenyl)carbazole features a bromine atom at the para-position of the N-phenyl ring. This position is sterically unencumbered, allowing for relatively easy access of the palladium catalyst to the C-Br bond for oxidative addition, the crucial first step in most cross-coupling catalytic cycles.

In stark contrast, 9-[2-(2-bromophenyl)phenyl]carbazole presents a significantly more challenging steric environment. The bromine atom is located on a biphenyl system, and its ortho position to the second phenyl ring creates substantial steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, thereby influencing the kinetics of the oxidative addition step.

From an electronic standpoint, the carbazole moiety is generally considered to be electron-donating. This property increases the electron density on the attached phenyl ring, which can, in turn, affect the rate of oxidative addition. However, in both molecules, the primary electronic influence of the carbazole on the C-Br bond is mediated through the N-phenyl linkage. Studies on 9-phenylcarbazole derivatives have shown that substituents on the carbazole ring have a more pronounced effect on its electrochemical properties than substituents on the N-phenyl ring[1]. Nevertheless, the electron-rich nature of the carbazole unit is a common feature to both molecules and will subtly influence the electrophilicity of the C-Br bond.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The structural disparities outlined above translate directly into significant differences in reactivity in common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Role of Steric Hindrance: A Decisive Factor

The most critical determinant of the differential reactivity is the steric hindrance around the C-Br bond.

  • 9-(4-bromophenyl)carbazole (The Accessible Substrate): The exposed nature of the bromine atom in the para position allows for the use of a wide array of palladium catalysts and ligands. Standard, commercially available phosphine ligands such as PPh₃ or bidentate ligands like dppf are often sufficient to achieve high yields in Suzuki and Buchwald-Hartwig reactions under relatively mild conditions.

  • 9-[2-(2-Bromophenyl)phenyl]carbazole (The Hindered Substrate): The ortho-substituent in this molecule presents a formidable steric barrier to the palladium catalyst. The oxidative addition step, which is often the rate-determining step in the catalytic cycle, is significantly slower for sterically hindered aryl halides. Consequently, successful coupling of this substrate necessitates the use of specialized, bulky, and electron-rich ligands. The groundbreaking work of Buchwald and Hartwig has shown that sterically demanding phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are essential for the efficient coupling of ortho-substituted aryl halides[2][3]. These ligands promote the formation of a monoligated, highly reactive palladium(0) species that is small enough to access the sterically congested C-Br bond. Research on the amination of 2-bromo-1,1'-biphenyl with 9H-carbazole, a closely related transformation, highlights the necessity of bulky N-heterocyclic carbene (NHC) ligands for achieving satisfactory yields[4].

Conceptual Reaction Pathway

Cross_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Aryl Bromide Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation_or_Amine_Coordination Transmetalation or Amine Coordination/Deprotonation Ar-Pd(II)(Br)L2->Transmetalation_or_Amine_Coordination Coupling_Partner Coupling Partner (e.g., R-B(OH)2 or R2NH) Coupling_Partner->Transmetalation_or_Amine_Coordination Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 or Ar-Pd(II)(NR2)L2 Transmetalation_or_Amine_Coordination->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Evidence and Protocols

Case Study: Reactivity of 9-(4-bromophenyl)carbazole

The reactivity of 9-(4-bromophenyl)carbazole is well-documented in the context of various cross-coupling reactions, where it serves as a versatile building block for more complex molecules.

Table 1: Representative Cross-Coupling Reactions of 9-(4-bromophenyl)carbazole

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Hirao CouplingDiphenylphosphine oxidePd(OAc)₂ / dppfDIPEAToluene11085[5]
Suzuki Coupling4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80>95 (Typical)General Protocol
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High (Expected)General Protocol
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 9-(4-bromophenyl)carbazole

This protocol is a standard procedure adaptable for the Suzuki-Miyaura coupling of 9-(4-bromophenyl)carbazole with various boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add 9-(4-bromophenyl)carbazole (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reactivity of 9-[2-(2-Bromophenyl)phenyl]carbazole: An Evidence-Based Projection

Direct experimental data for the cross-coupling of 9-[2-(2-bromophenyl)phenyl]carbazole is scarce in publicly available literature. However, its reactivity can be confidently predicted based on studies of structurally analogous, sterically hindered biaryl bromides.

A study on the palladium-catalyzed amination of 2-bromo-1,1'-biphenyl with 9H-carbazole demonstrated that bulky N-heterocyclic carbene ligands, such as IPr*OMe, were necessary to achieve satisfactory yields[4]. In contrast, more conventional Buchwald-type phosphine ligands gave lower conversions. This strongly suggests that 9-[2-(2-bromophenyl)phenyl]carbazole will exhibit similar reactivity, requiring carefully selected, sterically demanding catalyst systems.

Protocol 2: Recommended Approach for Buchwald-Hartwig Amination of 9-[2-(2-Bromophenyl)phenyl]carbazole

This proposed protocol is based on established methods for the amination of sterically hindered aryl bromides.

  • Reaction Setup: In a glovebox, charge a vial with 9-[2-(2-bromophenyl)phenyl]carbazole (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.).

  • Catalyst System: Add a palladium precursor, such as Pd₂(dba)₃ (1-2 mol% Pd), and a bulky, electron-rich phosphine ligand, for instance, XPhos or a suitable N-heterocyclic carbene ligand (e.g., IPr) (2-4 mol%).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Work-up & Purification A Combine Reactants: - Aryl Bromide - Coupling Partner - Base B Add Catalyst System: - Palladium Precursor - Ligand C Add Degassed Solvent A->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Quench and Extract E->F Upon Completion G Dry and Concentrate F->G H Purify (Chromatography) G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The reactivity of 9-[2-(2-bromophenyl)phenyl]carbazole and 9-(4-bromophenyl)carbazole in palladium-catalyzed cross-coupling reactions is fundamentally governed by steric factors.

  • 9-(4-bromophenyl)carbazole is a versatile and reactive substrate that can be successfully employed in a wide range of cross-coupling reactions using standard catalyst systems. Its accessibility makes it an excellent choice for the synthesis of a broad array of carbazole derivatives.

  • 9-[2-(2-bromophenyl)phenyl]carbazole , due to the significant steric hindrance around the C-Br bond, is a more challenging substrate. Its successful functionalization requires the use of state-of-the-art, bulky, and electron-rich phosphine or N-heterocyclic carbene ligands. Researchers tackling the synthesis of highly substituted, sterically congested carbazole-containing molecules will need to carefully select their catalyst system to overcome the inherent low reactivity of this substrate.

For practitioners in drug development and materials science, a thorough understanding of these reactivity differences is crucial for efficient route scouting and process optimization. The choice between these two building blocks will depend on the desired final structure and the synthetic tools available. While 9-(4-bromophenyl)carbazole offers ease of use, 9-[2-(2-bromophenyl)phenyl]carbazole provides a pathway to more complex, three-dimensional architectures, provided the synthetic challenges are appropriately addressed.

References

  • Chi-Yuan Cheng, Gen-Tsuen, & Wang, J.-S. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 227-234.
  • Colacot, T. J., & Sayo, N. (2010). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 29(21), 4946-4954.
  • Huszár, B., Szolga, R., Bősze, S. E., & Keglevich, G. (n.d.). Coupling reaction of 9-(4-bromophenyl)-9H-carbazole (1) and different Y2P(O)H compounds. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nolan, S. P. (Ed.). (2017).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole.
  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28886-28890.
  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. RSC Advances, 10(58), 35349-35384.
  • Wikipedia contributors. (2023, December 14). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • J&K Scientific. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • University of California, Berkeley. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • Gandeepan, P., & Cheng, C. H. (2012). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2(27), 10144-10158.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
  • Wilson, N. A., et al. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Synthesis, 56(13), 2655-2662.
  • YouTube. (2019, January 7). Sonogashira coupling [Video]. Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. Total Organic Chemistry. Retrieved from [Link]

  • Oestreich, M., & Hartwig, J. F. (2004). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2004(15), 3147-3151.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Heravi, M. M., & Hashemi, E. (2012). Recent advances in the synthesis of carbazoles. Tetrahedron, 68(43), 8847-8878.
  • Royal Society of Chemistry. (n.d.). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Retrieved from [Link]

  • ACS Publications. (2022, August 15). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 9-(4-Methoxyphenyl)-9H-carbazole. Retrieved from [Link]

  • PubMed Central (PMC). (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 29). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.
  • PubMed Central (PMC). (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-9-(4-bromophenyl)-9H-carbazole. Retrieved from [Link]

  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

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  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

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  • PubMed Central (PMC). (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

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Sources

Strategic Validation of 9-[2-(2-Bromophenyl)phenyl]carbazole: Beyond Standard Combustion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Validation for 9-[2-(2-Bromophenyl)phenyl]carbazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Material Development Professionals[1]

Executive Summary: The Purity Paradox in Halogenated Semiconductors

In the synthesis of high-performance organic semiconductors, particularly those used as hosts or thermally activated delayed fluorescence (TADF) emitters in OLEDs, purity is the single most critical determinant of device lifetime.

9-[2-(2-Bromophenyl)phenyl]carbazole (CAS: 39655-13-5) is a pivotal intermediate.[1] Its steric bulk and twisted biphenyl linkage prevent π-stacking, making it an ideal precursor for fused-ring systems like indolo[3,2,1-jk]carbazole.[1] However, its validation presents a specific analytical challenge: the "Heavy Atom" effect.

Standard combustion analysis (CHN) often fails to distinguish between a 99.5% pure sample and a 99.9% pure sample when heavy halogens like bromine (Atomic Mass ~80) are present.[1] A 0.5% impurity of a de-brominated byproduct changes the carbon percentage by less than the detection limit of most CHN analyzers.

This guide compares the industry-standard Combustion Analysis against the superior Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) workflows, demonstrating why a multi-method approach is non-negotiable for this compound.[1]

Technical Comparison: CHN vs. qNMR vs. HRMS

The following table objectively compares the performance of validation methods for brominated carbazole derivatives.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (MALDI/ESI)
Primary Output Weight % of C, H, NAbsolute Purity (wt%)Exact Mass & Isotope Pattern
Bromine Handling High Risk: Br₂ gas can trap N₂ or corrode detectors without WO₃/Ag additives.[1]Neutral: Br is "silent" but affects molecular weight calculation.[1]Excellent: Distinct ⁷⁹Br/⁸¹Br isotope pattern confirms halogenation.[1]
Impurity Detection Low: Cannot detect trapped inorganic salts or water easily.High: Quantifies trapped solvents (Toluene, DCM) and water.High: Identifies specific byproducts (e.g., de-brominated species).
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Precision ±0.4% (Standard)±0.1% (Optimized)< 5 ppm (Mass Accuracy)
Verdict Screening Tool: Use for bulk confirmation only.Gold Standard: Use for final purity certification.Fingerprint: Use for identity confirmation.[1]
Deep Dive: The Self-Validating Protocols
Protocol A: Optimized Elemental Analysis for Brominated Compounds

Why it fails standard protocols: Bromine volatilizes during combustion, potentially forming HBr or Br₂, which can interfere with the thermal conductivity detector (TCD) used for Nitrogen quantification.

Corrective Methodology:

  • Oxidizer Dosing: You must add Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) to the sample tin capsule. This acts as a flux and ensures complete combustion of the refractory carbazole ring.

  • Halogen Scrubbing: Ensure the reduction tube contains Silver wool or Silver tungstate on MgO . This sequesters free bromine as AgBr, preventing it from reaching the detector.

  • The Oxygen Boost: Increase the oxygen dosing time by 20% compared to non-halogenated organics to overcome the flame-retardant nature of the brominated biphenyl group.

Protocol B: The qNMR "Truth" Workflow (Recommended)

Why it wins: qNMR relies on the integration of proton signals relative to a certified internal standard (IS). It is independent of the compound's ionization efficiency.

Step-by-Step Methodology:

  • Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO₂) .[1]

    • Reasoning: TCNB has a single singlet at ~7.7 ppm (check for overlap) or ~8.5 ppm depending on solvent, often distinct from the complex aromatic region of the carbazole (7.0–8.2 ppm). Dimethyl sulfone (3.0 ppm) is safer if the aromatic region is crowded.

  • Solvent: Dissolve 10 mg of analyte and 5 mg of IS in CDCl₃ or DMSO-d₆ .

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       (typically 30–60 seconds) to ensure full magnetization recovery.
      
    • Scans: 16–32 scans are sufficient for >99% confidence.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight,
    
    
    = Purity.[2][3][4][5]
Visualization: The Validation Decision Matrix

The following diagram illustrates the logical workflow for releasing a batch of 9-[2-(2-Bromophenyl)phenyl]carbazole for device fabrication.

ValidationWorkflow Start Crude Product (Post-Recrystallization) Step1 1. 1H NMR (Qualitative) Check Structure & Solvents Start->Step1 Decision1 Structure Correct? Step1->Decision1 Step2 2. HPLC-MS (Trace Analysis) Look for De-brominated Impurity Decision1->Step2 Yes Fail Reject / Re-purify Decision1->Fail No (Isomer mix) Decision2 Purity > 99.5%? Step2->Decision2 Step3 3. Quantitative NMR (qNMR) Determine Absolute Purity Decision2->Step3 Yes Decision2->Fail No (<99.5%) Step4 4. Elemental Analysis (CHN) Confirm Bulk Stoichiometry Step3->Step4 Purity Confirmed Step4->Fail Fail (>0.4% Dev) Pass Release for Device Fab Step4->Pass Within ±0.4%

Caption: Logical workflow for validating brominated OLED intermediates. Note that qNMR precedes CHN to rule out solvent trapping which skews CHN results.

Comparative Data Case Study

A simulated comparison of a "Pure" vs. "Solvent Trapped" sample highlights the risk of relying solely on CHN.

Scenario: Sample contains 1.5% residual Dichloromethane (DCM) by weight.[1]

AnalysisTheoretical (Pure)Experimental (with 1.5% DCM)DeviationConclusion
Carbon % 72.38%71.85%-0.53%FAIL (>0.4% tolerance)
Hydrogen % 4.05%4.02%-0.03%PASS (False Positive)
Nitrogen % 3.52%3.46%-0.06%PASS (False Positive)
qNMR 100%98.5%-1.5%ACCURATE (Detects DCM)

Insight: The CHN analysis might look "close enough" or confusingly low on Carbon, leading to re-drying cycles that degrade the material. qNMR immediately identifies the DCM singlet at 5.30 ppm, allowing for a targeted vacuum drying step.

References
  • PubChem. (2021).[1][6] 9-(2'-Bromo-[1,1'-biphenyl]-2-yl)-9H-carbazole Compound Summary. National Library of Medicine.[1] [Link][1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Analytik Jena. (2023).[1] Combustion Elemental Analysis: Handling Halogenated Samples. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Hazard Assessment

Identity: 9-[2-(2-Bromophenyl)phenyl]carbazole (and related brominated aryl carbazoles). Class: Halogenated Organic Solid / OLED Intermediate.

This compound is not "general trash."[1][2][3][4][5] It is a halogenated aromatic hydrocarbon . Its disposal is governed strictly by the presence of the bromine atom and the carbazole moiety.

Why Special Handling is Required (The Causality):

  • Halogen Content (Bromine): Unlike standard organic waste which burns to CO₂ and H₂O, burning this compound generates Hydrogen Bromide (HBr) gas. If disposed of in a non-halogenated waste stream (which is often used for fuel blending in cement kilns), the resulting acid gas can corrode incinerator scrubbers or violate emissions permits. It must go to a facility equipped for halogenated waste.

  • Aquatic Toxicity (Carbazole Core): Carbazole derivatives are classified as H413 (May cause long-lasting harmful effects to aquatic life).[6] Preventing entry into drains or watercourses is a critical environmental control point.[1][2][7]

Key Hazard Data (GHS):

Hazard Type Code Description Operational Implication
Environmental H413 Aquatic Chronic Toxicity ZERO drain disposal. All rinsates must be collected.[2]
Health H315/H319 Skin/Eye Irritant Standard nitrile gloves and safety glasses required.

| Reactivity | N/A | Stable Solid | Compatible with standard organic waste streams (non-oxidizing). |

Part 2: Pre-Disposal Handling Protocol
1. Personal Protective Equipment (PPE)
  • Respiratory: If handling >500mg of dry powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of dust.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Carbazole derivatives are lipophilic and can permeate skin; change gloves immediately upon contamination.

  • Ocular: ANSI Z87.1 Safety Glasses with side shields.

2. Waste Segregation (The Critical Decision)

You must segregate this waste based on its physical state.

  • Stream A: Solid Waste (Pure Substance/Contaminated Solids)

    • Items: Expired pure chemical, contaminated weighing boats, silica gel from columns, filter paper.

    • Destination:Solid Hazardous Waste (Halogenated).

  • Stream B: Liquid Waste (Reaction Mixtures/Rinsates)

    • Items: Mother liquors, rotovap condensates, cleaning solvents.

    • Destination:Liquid Halogenated Organic Waste.

    • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated stream (e.g., Dichloromethane, Chloroform). If dissolved in Acetone or Ethyl Acetate, it still goes to the Halogenated stream because of the solute.

Part 3: Step-by-Step Disposal Procedures
Protocol A: Solid Waste Disposal

Objective: Contain dust and prevent environmental leaching.

  • Primary Containment: Place the solid substance or contaminated debris into a clear, sealable polyethylene bag (Zip-lock style).

  • Labeling: Write the full chemical name and "Contains Bromine" on the inner bag.

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

  • Self-Validation Step: Check the drum label. Does it explicitly say "Debris contaminated with Chemicals"? If the drum is for "Non-Hazardous Trash" or "Glass Only," STOP . You are about to commit a regulatory violation.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent precipitation in waste lines and ensure correct incineration.

  • Solubilization: If the compound has precipitated in the flask, dissolve it in a minimal amount of Dichloromethane (DCM) or Chloroform .

    • Reasoning: These solvents are already halogenated, making them the perfect carrier for the halogenated waste stream.

  • Transfer: Pour the solution into the Halogenated Organic Waste container (usually the "Red Can" or designated carboy).

  • Rinsing: Rinse the flask twice with a small volume of acetone or DCM. Add these rinsates to the same Halogenated Waste container.

  • Self-Validation Step: Verify Phase Compatibility. Before pouring, visually inspect the waste container. Is there a separate aqueous layer? If yes, ensure you are not adding a water-reactive species (unlikely for this compound, but a necessary habit).

Part 4: Waste Stream Logic Flow

The following diagram illustrates the decision-making process for disposing of 9-[2-(2-Bromophenyl)phenyl]carbazole.

DisposalFlow Start Waste Source: 9-[2-(2-Bromophenyl)phenyl]carbazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Debris (Pure compound, silica, paper) StateCheck->SolidPath Solid LiquidPath Liquid / Solution (Reaction mixture, mother liquor) StateCheck->LiquidPath Liquid Bagging 1. Double Bag in Polyethylene 2. Label 'Brominated Organic Solid' SolidPath->Bagging SolventCheck Is it dissolved? LiquidPath->SolventCheck FinalSolid DESTINATION: Solid Hazardous Waste Drum (Incineration) Bagging->FinalSolid Dissolve Dissolve in DCM or Chloroform (Ensures Halogenated Stream) SolventCheck->Dissolve No (Precipitate) FinalLiquid DESTINATION: Liquid Halogenated Waste Carboy (High Temp Incineration w/ Scrubbing) SolventCheck->FinalLiquid Yes Dissolve->FinalLiquid

Caption: Decision tree for segregating brominated carbazole waste to ensure proper downstream incineration.

Part 5: Emergency Procedures

Scenario: Benchtop Spillage (Solid)

  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure gloves and safety glasses are on.[2] Wear a mask if dust is visible.

  • Dry Clean Up: Do NOT use water (this spreads the hydrophobic compound). Use a scoop or stiff paper to collect the bulk solid.

  • Wipe Down: Use a paper towel dampened with Acetone or Ethanol to wipe the surface.

  • Disposal: Place the solid waste and the dirty paper towels into a bag and dispose of as Solid Hazardous Waste .

Scenario: Skin Contact

  • Wash: Immediately wash with soap and copious amounts of water. Organic solvents (like acetone) should generally be avoided on skin as they can increase permeation of the toxin.

  • Report: Document the exposure according to your facility's EHS protocols.

References
  • PubChem. (n.d.).[6] 9-Phenylcarbazole Compound Summary (Analogous Structure Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[8] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Defining Hazardous Waste. EPA.gov. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 9-[2-(2-Bromophenyl)phenyl]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

9-[2-(2-Bromophenyl)phenyl]carbazole is a sterically crowded, high-purity organic semiconductor intermediate used primarily in the synthesis of OLED host materials (e.g., TADF emitters).[1] Unlike simple carbazoles, its twisted biphenyl core creates a bulky molecular geometry that prevents


-stacking, resulting in a highly electrostatic, fluffy solid  that presents unique handling challenges beyond standard toxicity.
  • CAS Number (Representative): 1257220-47-5 (verify specific isomer batch; often custom synthesized).[1]

  • Physical State: White to off-white crystalline powder.[1]

  • Primary Hazard: Skin/Eye Irritation (GHS Category 2) and Electrostatic Dust Explosion Risk (if micronized).[1]

  • Reactivity: Stable under ambient conditions; sensitive to strong oxidizers.

Risk Assessment & PPE Matrix

The "Why" Behind the Gear: Standard latex gloves are insufficient because carbazole derivatives can permeate latex and are often dissolved in halogenated solvents (DCM, Chloroform) during synthesis, which degrade latex instantly.[1] Furthermore, the high surface resistivity of this powder means it accumulates static charge rapidly; standard plastic weigh boats can cause the powder to "jump," leading to mass balance errors and inhalation risks.

Personal Protective Equipment (PPE) Standards
ComponentRecommendationTechnical Rationale (The "Why")
Hand Protection Nitrile (Double-Gloved) Thickness: >0.11 mm.[1] Breakthrough: >480 min. Latex is permeable to the organic solvents (DCM, Toluene) used to dissolve this compound. Double-gloving allows you to strip the outer layer if contaminated without exposing skin.[1]
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders. The electrostatic nature of this compound causes particles to cling to surfaces; goggles seal the eyes from floating dust.[1]
Respiratory N95 / P100 (if open bench) Primary Control: Fume Hood.[1] If weighing outside a hood is unavoidable (not recommended), a fitted N95 is the minimum requirement to prevent alveolar deposition of particulates.
Body Defense Tyvek® Lab Coat / Sleeves Cotton lab coats trap dust in the fibers, which can then transfer to street clothes. Tyvek or similar non-woven materials shed dust and prevent cross-contamination.
Footwear ESD-Safe Shoes To ground the operator and prevent static discharge buildup, which is critical when handling dry, high-purity organic powders.

Operational Protocol: The "Zero-Static" Workflow

This protocol is designed to mitigate the two biggest risks: inhalation of dust and static-induced spills .[1]

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for yellowing. Pure 9-[2-(2-Bromophenyl)phenyl]carbazole should be white/off-white.[1] Yellowing indicates oxidation or impurity (often residual bromide salts).[1]

  • Environment: Store in a cool, dry, dark cabinet. Light can induce slow photo-oxidation in carbazole derivatives.[1]

  • Seal: Parafilm is standard, but for long-term storage, flush the headspace with Nitrogen (

    
    ) to prevent moisture uptake, which complicates subsequent palladium-catalyzed coupling reactions.
    
Phase 2: Weighing & Transfer (Critical Step)

The most common accident with this compound is a static-induced "powder explosion" where the material repels from the spatula.[1]

  • Engineering Control: Work inside a certified chemical fume hood.

  • Static Neutralization:

    • Do NOT use plastic weighing boats. Use glass weighing dishes or aluminum foil. Plastic generates high static charge.

    • Pro-Tip: Use an ionizing air gun or a polonium anti-static strip inside the balance chamber to neutralize surface charges before opening the bottle.

  • Transfer: Use a stainless steel spatula (grounded by your hand).[1] Avoid plastic spatulas.

  • Dissolution: If possible, add the solvent (e.g., Toluene, THF) directly to the weighing vessel to dissolve the solid before transfer. Transferring the solution is safer and more quantitative than transferring the dry powder.

Phase 3: Reaction Setup (Suzuki/Buchwald Couplings)
  • Inert Atmosphere: This compound is typically used in cross-coupling reactions. Oxygen is a catalyst poison.

  • Degassing: When dissolving this reagent, sparge the solvent with Argon for 15-20 minutes. Carbazole nitrogens can coordinate with Pd catalysts, so removing competing

    
     is vital for yield.
    

Waste & Disposal Logic

Disposal Classification: Halogenated Organic Solvent Waste. Even though it is a solid, it is almost always contaminated with solvents or silica gel after use.

  • Quenching: Unreacted material does not need violent quenching.

  • Separation:

    • Solid Waste: Silica gel columns contaminated with this compound go to Hazardous Solid Waste.

    • Liquid Waste: Mother liquors go to Halogenated Waste (due to the Bromine atom, incineration requires specific scrubbers).

  • Container Cleaning: Triple rinse glassware with Acetone. Do not wash significant residues down the drain; the compound is likely toxic to aquatic life (chronic aquatic toxicity is common for heavy carbazoles).[1]

Visual Workflow: Safe Handling Loop

The following diagram illustrates the critical decision points to prevent static discharge and contamination.

SafeHandling cluster_handling Critical Handling Zone Start Storage (Dark/Dry) Check Visual QC (White Powder?) Start->Check Weigh Weighing (Glass/Metal Only) Check->Weigh Pass Waste Disposal (Halogenated) Check->Waste Fail (Yellow) Static Static Control (Ionizer/Grounding) Weigh->Static Neutralize Solubilize Dissolution (In Weigh Vessel) Static->Solubilize Add Solvent React Reaction (Inert Atm) Solubilize->React Transfer Liquid React->Waste Post-Exp

Caption: Workflow emphasizing static neutralization during the weighing phase to prevent loss and exposure.

Emergency Response

  • In Case of Spill (Powder):

    • Do NOT use a brush or broom (generates static/dust).[1]

    • Method: Cover with wet paper towels (water or acetone) to dampen the powder, then wipe up. This prevents aerosolization.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol immediately, as it may increase skin absorption of the compound.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if irritation persists (solid particles can scratch the cornea).[1]

References

  • PubChem. 9-(2'-bromo-[1,1'-biphenyl]-2-yl)-9H-carbazole (Compound CID 85807503).[1] National Library of Medicine. Available at: [Link][1]

  • Sigma-HSE. How To Control Electrostatic Hazards In Powder Handling. Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.